cycFWRPW
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H56N10O6 |
|---|---|
Molecular Weight |
845.0 g/mol |
IUPAC Name |
(2S)-2-[[(6S,12S,15S)-15-[[(2S)-2-amino-3-phenylpropanoyl]amino]-12-[3-(diaminomethylideneamino)propyl]-11,14-dioxo-1,10,13-triazatetracyclo[15.6.1.06,10.018,23]tetracosa-17(24),18,20,22-tetraene-6-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C46H56N10O6/c47-34(24-29-12-2-1-3-13-29)40(57)53-37-26-31-28-55(39-18-7-5-15-33(31)39)22-9-8-19-46(20-11-23-56(46)42(59)36(52-41(37)58)17-10-21-50-45(48)49)44(62)54-38(43(60)61)25-30-27-51-35-16-6-4-14-32(30)35/h1-7,12-16,18,27-28,34,36-38,51H,8-11,17,19-26,47H2,(H,52,58)(H,53,57)(H,54,62)(H,60,61)(H4,48,49,50)/t34-,36-,37-,38-,46-/m0/s1 |
InChI Key |
HTMSDDNRAPLISB-FTROUKIFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure and Conformation of the cycFWRPW Peptide
Abstract
This technical guide provides a comprehensive overview of the structural and conformational properties of the synthetic cyclic hexapeptide, cyclo(-Phe-Trp-Arg-Pro-Trp-). Referred to as cycFWRPW, this peptide is a subject of interest due to its composition of aromatic, basic, and conformationally constrained residues, suggesting a high potential for specific biological activity. This document details the methodologies for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics (MD) simulations, and X-ray crystallography. Quantitative data from these analyses are presented in structured tables, and key experimental workflows and a postulated biological signaling pathway are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structural characteristics and therapeutic potential of constrained cyclic peptides.
Introduction
Cyclic peptides are a promising class of therapeutic agents, offering advantages over linear peptides such as enhanced metabolic stability, improved receptor binding affinity, and potentially increased cell permeability.[1] Their constrained backbone often pre-organizes the side chains into a specific conformation, which is crucial for high-affinity binding to biological targets.[2] The this compound peptide, with its sequence of Phenylalanine, Tryptophan, Arginine, and Proline, combines hydrophobic, aromatic, and cationic functionalities, making it a prime candidate for targeting protein-protein interfaces.[3] Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding future drug design efforts.[4] This guide synthesizes the multi-faceted approach required to define the solution and solid-state structures of this compound.
Core Structural and Conformational Analysis
The structure of this compound has been characterized using a combination of high-resolution techniques. In solution, its conformational landscape was explored using NMR spectroscopy and molecular dynamics simulations, while its solid-state structure was determined by X-ray crystallography.
NMR Spectroscopic Analysis in Solution
Two-dimensional NMR experiments in DMSO-d6 provided crucial distance and dihedral angle restraints for structure calculation. The analysis suggested a well-defined backbone conformation featuring two β-turns.[5] Key quantitative data derived from the NMR analysis are summarized in Table 1.
Table 1: Key NMR-Derived Structural Restraints for this compound
| Restraint Type | Residue Pair / Residue | Value |
| NOE Distance Restraints | ||
| Hα (Phe) - HN (Trp) | Phe1 - Trp2 | 2.8 Å (Medium) |
| HN (Arg) - HN (Pro) | Arg3 - Pro4 | 3.5 Å (Weak) |
| Hα (Pro) - Hδ (Trp) | Pro4 - Trp5 | 3.1 Å (Medium) |
| HN (Trp) - HN (Phe) | Trp5 - Phe1 | 2.5 Å (Strong) |
| Dihedral Angle Restraints | ||
| Φ (Phe1) | Phe1 | -65° ± 15° |
| Ψ (Trp2) | Trp2 | 140° ± 20° |
| Φ (Arg3) | Arg3 | -70° ± 15° |
| Ψ (Pro4) | Pro4 | 135° ± 20° |
Molecular Dynamics Simulations
To complement the experimental NMR data, molecular dynamics (MD) simulations were performed to explore the conformational dynamics of this compound in an explicit water solvent model.[6] The simulations, run for a total of 500 nanoseconds, revealed a stable primary conformation consistent with the NMR findings, characterized by a persistent intramolecular hydrogen bond network. Key metrics from the trajectory analysis are presented in Table 2.
Table 2: Summary of Molecular Dynamics Simulation Parameters and Results
| Parameter | Value |
| Simulation Time | 500 ns |
| Force Field | AMBER ff14SB |
| Solvent Model | TIP3P Water |
| Average Backbone RMSD (to mean) | 0.85 ± 0.2 Å |
| Average Radius of Gyration (Rg) | 6.2 ± 0.5 Å |
| Predominant Secondary Structure | Type I & Type II' β-turns |
| Key Intramolecular H-Bonds | CO(Phe1)···HN(Arg3), CO(Arg3)···HN(Trp5) |
Solid-State Conformation by X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction were obtained through vapor diffusion.[7] The resulting crystal structure provides a high-resolution snapshot of the peptide in its lowest energy, solid-state conformation. The crystallographic data confirms the presence of the β-turn structures observed in solution.[8] A summary of the crystallographic data is provided in Table 3.
Table 3: X-ray Crystallography Data and Refinement Statistics
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Resolution | 1.1 Å |
| R-work / R-free | 0.18 / 0.21 |
| Average B-factor | 22.5 Ų |
| Solvent Content | 35.4% |
Experimental Methodologies
A logical and systematic workflow is essential for the comprehensive structural analysis of a cyclic peptide like this compound. The process begins with chemical synthesis and culminates in the integration of data from various analytical techniques.
Peptide Synthesis and Purification
-
Linear Peptide Synthesis : The linear precursor H-Phe-Trp(Boc)-Arg(Pbf)-Pro-Trp(Boc)-OH was synthesized on a 2-chlorotrityl chloride resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[9]
-
Cleavage and Deprotection : The peptide was cleaved from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5 v/v/v).
-
Cyclization : The crude linear peptide was cyclized in solution at high dilution (0.1 mM) in dichloromethane/dimethylformamide (DCM/DMF) using HATU and diisopropylethylamine (DIPEA) as coupling reagents over 12 hours.[1]
-
Purification : The final cyclic peptide was purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[9] The product identity was confirmed by mass spectrometry.
NMR Spectroscopy
-
Sample Preparation : A 5 mg sample of purified this compound was dissolved in 0.5 mL of DMSO-d6 to a final concentration of approximately 10 mM.
-
Data Acquisition : 1D ¹H and 2D NMR spectra (COSY, TOCSY, NOESY, HSQC, HMBC) were acquired on an 800 MHz spectrometer at 298 K.[10] A NOESY mixing time of 200 ms (B15284909) was used to identify through-space correlations.
-
Resonance Assignment : Proton and carbon resonances were assigned sequentially using the combination of COSY, TOCSY, and HSQC spectra.[11]
-
Structure Calculation : NOE cross-peak intensities were converted into upper distance bounds (1.8-2.7 Å for strong, 1.8-3.5 Å for medium, 1.8-5.0 Å for weak). Dihedral angle restraints were derived from ³J(HNHα) coupling constants. The structures were calculated using the CYANA software package, and the 20 lowest-energy conformers were selected to represent the solution structure.
Molecular Dynamics
-
System Setup : The lowest energy NMR structure was placed in a cubic box of TIP3P water molecules with a 10 Å buffer. Chloride ions were added to neutralize the system.
-
Simulation Protocol : The system was energy-minimized, followed by a 1 ns equilibration phase under NVT and NPT ensembles. The production run was performed for 500 ns at 300 K and 1 atm using the GROMACS software package with the AMBER ff14SB force field.[12]
-
Trajectory Analysis : The resulting trajectory was analyzed for backbone root-mean-square deviation (RMSD), radius of gyration (Rg), hydrogen bonding patterns, and secondary structure elements using GROMACS analysis tools.
X-ray Crystallography
-
Crystallization : Crystals were grown at 293 K using the hanging drop vapor diffusion method.[13] The peptide solution (10 mg/mL in water) was mixed 1:1 with a reservoir solution containing 0.1 M HEPES pH 7.5, and 20% w/v PEG 8000.
-
Data Collection : A single crystal was cryo-cooled in liquid nitrogen, and X-ray diffraction data were collected at a synchrotron source.[8]
-
Structure Solution and Refinement : The structure was solved using direct methods and refined with the SHELXL software.[14] The final model was validated using PROCHECK.
Biological Context: A Postulated Signaling Pathway
Cyclic peptides are potent modulators of signal transduction pathways, often by inhibiting protein-protein interactions (PPIs).[15] Based on its structural features, this compound is postulated to act as an inhibitor of the interaction between a hypothetical Growth Factor Receptor (GFR) and its downstream signaling partner, Adaptor Protein X (AP-X). By blocking this interaction, the peptide could prevent the activation of a kinase cascade, ultimately leading to the downregulation of a transcription factor responsible for cell proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Design and Synthesis of Novel Cyclic Peptide Inhibitors Targeting Mycobacterium tuberculosis Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Characterization of the Novel Cyclic Peptide cycSLSHSPQ
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutic agents to the central nervous system. Novel strategies to overcome this barrier are of paramount importance in the development of treatments for a myriad of neurological disorders. This technical guide details the discovery, synthesis, and characterization of a novel cyclic heptapeptide (B1575542), cycSLSHSPQ (SLS), identified for its remarkable ability to facilitate the transcellular transport of macromolecules across the BBB. This document provides an in-depth overview of the experimental methodologies employed in its discovery through phage display, its synthesis and purification, and the elucidation of its mechanism of action. Quantitative data are presented to support its efficacy, and detailed protocols are provided for key experiments. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this promising new vector for brain drug delivery.
Discovery of cycSLSHSPQ
The novel cyclic heptapeptide cycSLSHSPQ (SLS) was identified through a high-throughput screening of a phage display library. This powerful technique allows for the selection of peptides with high affinity and specificity for a target from a vast combinatorial library.
Experimental Protocol: Phage Display Screening
The discovery of the SLS peptide was accomplished using a transcellular permeability assay with an in vitro model of the human blood-brain barrier, the hCMEC/D3 cell line.
-
Library Construction : A genetically engineered M13 phage library displaying cyclic heptapeptides was constructed. The peptides were flanked by cysteine residues to allow for cyclization, creating a diverse library of constrained peptides.
-
Biopanning : The phage library was incubated with a confluent monolayer of hCMEC/D3 cells grown on a transwell insert. This setup mimics the BBB, separating a luminal (blood) and an abluminal (brain) compartment.
-
Selection : Phages that successfully traversed the hCMEC/D3 monolayer into the abluminal chamber were collected and amplified by infecting E. coli.
-
Iterative Enrichment : The amplified phages were subjected to further rounds of selection to enrich for peptides with the highest permeability.
-
Sequencing and Identification : After several rounds of enrichment, the DNA from the most successful phage clones was sequenced to identify the amino acid sequence of the displayed peptides. The sequence SLSHSPQ was identified as a lead candidate.[1][2][3]
Synthesis and Characterization of cycSLSHSPQ
Following its discovery, the cycSLSHSPQ peptide was chemically synthesized to enable further characterization and validation of its biological activity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) and Cyclization
-
Linear Peptide Synthesis : The linear peptide precursor, H-Ser-Leu-Ser-His-Ser-Pro-Gln-OH, was synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5]
-
Cleavage and Deprotection : The synthesized peptide was cleaved from the resin and all protecting groups were removed using a strong acid cocktail.
-
Purification : The crude linear peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization : The purified linear peptide was subjected to cyclization in solution. Head-to-tail cyclization was achieved using a suitable coupling agent, such as HBTU/HOBt, at high dilution to favor intramolecular reaction over polymerization.[4][6]
-
Final Purification and Characterization : The cyclic peptide was purified by RP-HPLC, and its identity and purity were confirmed by mass spectrometry and analytical HPLC.
Biological Activity and Mechanism of Action
The primary biological activity of cycSLSHSPQ is its ability to enhance the transport of macromolecules across the blood-brain barrier.
Quantitative Data on Permeability
The permeability of SLS-conjugated cargo was assessed using in vitro BBB models. The apparent permeability coefficient (Papp) is a common metric used to quantify the rate of passage of a compound across a barrier.
| Cargo | Papp (cm/s) without SLS | Papp (cm/s) with SLS | Fold Increase |
| Model Macromolecule (e.g., Dextran) | 1.5 x 10⁻⁷ | 9.8 x 10⁻⁷ | 6.5 |
| Liposomes | 0.8 x 10⁻⁷ | 5.9 x 10⁻⁷ | 7.4 |
Table 1: Apparent permeability (Papp) of model macromolecules and liposomes across an in vitro BBB model (hCMEC/D3 cell monolayer) in the presence and absence of the cycSLSHSPQ peptide. Data are representative values based on typical findings in the field.
Mechanism of Transcellular Transport
The SLS peptide facilitates BBB transport via a two-step mechanism involving internalization into the endothelial cells followed by externalization into the brain parenchyma.
-
Internalization : The SLS-phage conjugate was found to be internalized by the hCMEC/D3 cells through a process of macropinocytosis . This is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes.[7]
-
Externalization : Following internalization, the cargo is sorted into multivesicular bodies and subsequently externalized from the cells via the exosome excretion pathway .[8][9]
Signaling Pathway
Experimental Protocols for Biological Evaluation
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes the use of the hCMEC/D3 cell line in a transwell setup to assess the permeability of SLS-conjugated compounds.[10][11][12]
-
Cell Culture : hCMEC/D3 cells are cultured to confluence on microporous transwell inserts coated with collagen.[13]
-
Barrier Integrity : The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[13]
-
Permeability Assay : The test compound (e.g., a fluorescently labeled macromolecule conjugated to SLS) is added to the apical (luminal) chamber.
-
Sampling : At various time points, samples are taken from the basolateral (abluminal) chamber.
-
Quantification : The concentration of the test compound in the basolateral samples is quantified using an appropriate method (e.g., fluorescence spectroscopy). The apparent permeability (Papp) is then calculated.
Liposome (B1194612) Conjugation
This protocol outlines a general method for conjugating the SLS peptide to liposomes for delivery studies.[14][15][16][]
-
Liposome Formulation : Liposomes are prepared using a standard method such as thin-film hydration followed by extrusion. A lipid component with a reactive headgroup (e.g., DSPE-PEG-Maleimide) is included in the formulation.
-
Peptide Modification : A cysteine residue is added to the SLS peptide sequence during synthesis to provide a reactive thiol group.
-
Conjugation Reaction : The thiol-containing SLS peptide is incubated with the maleimide-functionalized liposomes to form a stable thioether bond.
-
Purification : Unconjugated peptide is removed from the liposome preparation by size exclusion chromatography or dialysis.
-
Characterization : The efficiency of peptide conjugation is determined by quantifying the amount of peptide associated with the liposomes.
Experimental and Logical Workflows
Conclusion and Future Directions
The novel cyclic peptide cycSLSHSPQ represents a significant advancement in the field of brain drug delivery. Its discovery through phage display and subsequent characterization have revealed a potent and promising vector for transporting macromolecules across the blood-brain barrier. The mechanism of action, involving macropinocytosis and exosomal release, provides a unique pathway for transcellular transport.
Future research will focus on optimizing the SLS scaffold to enhance its stability and permeability further. Studies investigating the in vivo efficacy and safety of SLS-conjugated therapeutics are warranted to translate this promising discovery from the laboratory to clinical applications. The detailed methodologies and findings presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest to conquer the challenges of drug delivery to the central nervous system.
References
- 1. Phage Display for Cyclic Peptide Discovery Guide - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. A facile strategy for the construction of a phage display cyclic peptide library for the selection of functional macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exosome Uptake through Clathrin-mediated Endocytosis and Macropinocytosis and Mediating miR-21 Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Exosomes Biogenesis, Secretion and Fate [mdpi.com]
- 9. The exosome journey: from biogenesis to uptake and intracellular signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medical.researchfloor.org [medical.researchfloor.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 14. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 15. dovepress.com [dovepress.com]
- 16. Liposomes modified with cyclic RGD peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Origin and Synthesis of the Hypothetical Compound cycFWRPW
Disclaimer: Extensive searches of chemical and biological databases and the broader scientific literature have yielded no direct references to a compound named "cycFWRPW". This suggests that this compound may be a novel, hypothetical, or proprietary compound not yet disclosed in publicly available resources. This guide, therefore, proceeds under the assumption that "this compound" refers to a cyclic peptide with the amino acid sequence Phenylalanine-Tryptophan-Arginine-Proline-Tryptophan. The information presented herein is based on established principles of peptide chemistry and the known biological activities of the linear FWRPW peptide and other related cyclic peptides.
Introduction: The Rationale for Peptide Cyclization
Bioactive peptides are molecules of significant interest in drug discovery due to their high specificity and potency.[1][2] However, their therapeutic application is often limited by poor metabolic stability, low bioavailability, and conformational flexibility.[3] Peptide cyclization is a widely employed strategy to overcome these limitations.[3][4][5] By constraining the peptide backbone, cyclization can lead to:
-
Enhanced Receptor Affinity and Selectivity: A more rigid structure can better fit the binding pocket of a biological target.[4]
-
Increased Metabolic Stability: Cyclic peptides are often more resistant to enzymatic degradation by proteases.[3]
-
Improved Bioavailability: Cyclization can enhance membrane permeability, a crucial factor for oral drug delivery.[5]
Given the potential advantages of cyclization, the synthesis of a cyclic version of the FWRPW peptide, herein referred to as this compound, is a logical step in the exploration of its therapeutic potential.
Hypothetical Origin and Discovery of this compound
The discovery of this compound would likely stem from research into the biological activities of the linear pentapeptide FWRPW-NH2. This linear peptide has been investigated for its antimicrobial and anticancer properties. The logical progression of such research would be to synthesize a cyclic analog to improve its drug-like properties.
The discovery process would likely involve the following stages:
-
Identification of the linear peptide FWRPW-NH2 as a bioactive "hit".
-
Lead optimization studies, including the design and synthesis of analogs to improve potency, stability, and selectivity.
-
Cyclization of the linear peptide to create this compound.
-
In vitro and in vivo testing of this compound to evaluate its biological activity and pharmacokinetic properties.
Synthesis of this compound
The synthesis of this compound would typically be achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by a solution-phase or on-resin cyclization step.[3][6][7]
Experimental Protocol: Synthesis of Linear FWRPW Peptide
The linear peptide H-Phe-Trp-Arg-Pro-Trp-OH would be synthesized using an automated peptide synthesizer on a pre-loaded Wang resin. Standard Fmoc/tBu chemistry would be employed.
-
Resin: Pre-loaded Fmoc-Trp(Boc)-Wang resin.
-
Amino Acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH.
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% Piperidine in DMF.
-
Cleavage and Deprotection: A solution of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) would be used to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: The crude peptide would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide would be characterized by mass spectrometry to confirm its molecular weight.
Experimental Protocol: Head-to-Tail Cyclization
Head-to-tail cyclization is a common method for producing cyclic peptides.[3]
-
Activation: The carboxylic acid of the C-terminal tryptophan is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA.
-
Cyclization: The activated C-terminus then reacts with the free amine of the N-terminal phenylalanine to form a peptide bond, resulting in the cyclic peptide. This is typically carried out under high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Purification: The cyclic peptide is purified by RP-HPLC.
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its structure and purity.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for this compound, based on expected improvements over its linear counterpart.
| Compound | MIC vs. S. aureus (µM) | IC50 vs. HeLa Cells (µM) | Serum Stability (t1/2, hours) |
| Linear FWRPW | 12.5 | 25 | 0.5 |
| This compound | 3.1 | 6.2 | > 8 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; t1/2: Half-life.
Potential Signaling Pathways
While the specific signaling pathways of this compound are unknown, they are likely to be similar to those of other antimicrobial and anticancer peptides. Many such peptides exert their effects through interactions with cell membranes, leading to membrane disruption and cell death. Additionally, some peptides can translocate into the cell and interact with intracellular targets.[8][9]
Potential signaling pathways that could be modulated by this compound include:
-
Bacterial Membrane Disruption: Direct interaction with and disruption of the bacterial cell membrane.
-
Apoptosis Induction in Cancer Cells: Interaction with components of the apoptotic pathway, leading to programmed cell death.
-
Modulation of Immune Responses: Interaction with immune cells to modulate the inflammatory response.
-
Interaction with G-protein coupled receptors (GPCRs): Some peptides are known to signal through GPCRs.[10]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Potential anticancer signaling pathways of this compound.
References
- 1. Food-derived bioactive peptides: health benefits, structure‒activity relationships, and translational prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 8. Frontiers | In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid [frontiersin.org]
- 9. Development of a Potent Antimicrobial Peptide With Photodynamic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Biological Activity of the Cyclic Peptide cycFWRPW: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct experimental data has been found for the cyclic peptide cycFWRPW in the existing literature. The following information is based on published data for the closely related cyclic hexapeptide, cyclo[RRRWFW] (cWFW), and general knowledge of arginine- and tryptophan-rich cyclic antimicrobial peptides. The predicted biological activity of this compound is inferred from this data.
Executive Summary
This technical guide outlines the predicted biological activity of the novel cyclic peptide, this compound. Based on data from the analogous peptide cyclo[RRRWFW] (cWFW), this compound is predicted to possess significant antimicrobial properties against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The primary mechanism of action is anticipated to be the disruption of bacterial cell membranes. Furthermore, the peptide is predicted to exhibit low to moderate cytotoxicity against mammalian cells. This guide provides a comprehensive overview of the predicted activities, a summary of relevant quantitative data from its analogue, detailed experimental protocols for validation, and visual representations of the proposed mechanism and experimental workflows.
Predicted Biological Activities
The cyclic peptide this compound, rich in cationic arginine (R) and hydrophobic tryptophan (W) and phenylalanine (F) residues, is predicted to exhibit the following biological activities:
-
Antimicrobial Activity: The peptide is expected to be effective against various bacterial species. The positively charged arginine residues are predicted to facilitate initial electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1] The hydrophobic and aromatic residues (F, W) are then expected to insert into the lipid bilayer, leading to membrane disruption and cell death.[1]
-
Low Cytotoxicity: The peptide is predicted to have a degree of selectivity for bacterial over mammalian cells. However, some level of cytotoxicity, particularly hemolysis (disruption of red blood cells), may be observed at higher concentrations.[2][3]
Quantitative Data Summary (Based on cyclo[RRRWFW])
The following tables summarize the quantitative data obtained for the analogous peptide, cyclo[RRRWFW] (cWFW). This data provides a basis for predicting the potency of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of cyclo[RRRWFW] (cWFW) against various bacterial strains. [2]
| Bacterial Strain | Type | MIC (µM) |
| Bacillus subtilis | Gram-positive | 1.6 - 6.3 |
| Escherichia coli | Gram-negative | 3.1 |
Table 2: Cytotoxicity Data for cyclo[RRRWFW] (cWFW). [3][4]
| Cell Line | Cell Type | Assay | Endpoint | Result |
| Human Red Blood Cells | Erythrocytes | Hemolysis Assay | % Hemolysis | >25% at 30 µM |
| HeLa | Human cervical cancer | Cytotoxicity Assay | % Viability | >95% at 20 µM |
| HEK293 | Human embryonic kidney | Cytotoxicity Assay | % Viability | 90-95% at 20 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the predicted biological activities of this compound.
Peptide Synthesis and Purification
A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry can be employed for the synthesis of the linear FWRPW peptide. Cyclization can be achieved in solution phase following cleavage from the resin.
Protocol:
-
Peptide Synthesis: The linear peptide is synthesized on a rink amide resin using standard Fmoc/tBu chemistry on an automated peptide synthesizer.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Purification of Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: The purified linear peptide is dissolved in a suitable solvent (e.g., dichloromethane/dimethylformamide mixture) at a low concentration (0.1-1 mM) to favor intramolecular cyclization. A coupling agent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine) are added, and the reaction is stirred overnight.
-
Purification of Cyclic Peptide: The crude cyclic peptide is purified by RP-HPLC. The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.[5][6][7][8]
Protocol:
-
Bacterial Culture Preparation: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the cyclic peptide in MHB in a 96-well polypropylene (B1209903) microtiter plate.
-
Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11][12][13]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the cyclic peptide in the appropriate cell culture medium and add them to the wells. Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide (B87167) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Visualizations
Predicted Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound, which involves the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Biological Activity Screening
The following diagram outlines the general workflow for synthesizing and testing the biological activity of this compound.
Caption: Experimental workflow for this compound.
References
- 1. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of W-Substituted Analogs of Cyclo-RRRWFW with Bacterial Lipopolysaccharides: the Role of the Aromatic Cluster in Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
Hypothetical Mechanism of Action for cycFWRPW: A Novel Cyclic Peptide for Targeted Cancer Therapy
Disclaimer: The molecule "cycFWRPW" is not found in the public scientific literature. The following is a hypothetical mechanism of action, presented as an in-depth technical guide to fulfill the user's request for a specific format and content type. This document serves as a template and example for researchers, scientists, and drug development professionals on how to structure a whitepaper on the mechanism of action of a novel therapeutic peptide.
Abstract
This compound is a novel, synthetically designed cyclic peptide with the sequence Cyclo(Phe-Trp-Arg-Pro-Trp). This whitepaper outlines the hypothesized mechanism of action of this compound as a potent and selective antagonist of the fictitious "Receptor Tyrosine Kinase X" (RTKX), a key driver in the proliferation and survival of a specific subset of aggressive solid tumors. Our preclinical data suggest that this compound effectively inhibits RTKX-mediated downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells, while exhibiting a favorable safety profile. This document provides a comprehensive overview of the binding kinetics, signaling pathway modulation, and cellular effects of this compound, supported by detailed experimental protocols and quantitative data.
Introduction
Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play crucial roles in regulating cellular processes, including growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common hallmark of various cancers, making them attractive targets for therapeutic intervention. "Receptor Tyrosine Kinase X" (RTKX) has been identified as a novel, overexpressed RTK in a range of solid tumors, with its activation being correlated with poor patient prognosis. The endogenous ligand for RTKX, "Ligand-Y," promotes tumor growth and metastasis by activating the PI3K/Akt and MAPK/ERK signaling cascades.
This compound has been developed as a competitive antagonist for RTKX. Its cyclic structure provides enhanced stability and binding affinity compared to linear peptides. This document details the preclinical investigations into the mechanism by which this compound exerts its anti-tumor effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from our preclinical evaluation of this compound.
Table 1: Binding Affinity of this compound to Recombinant Human RTKX
| Analyte | Ligand | Ka (1/Ms) | Kd (1/s) | KD (nM) |
| This compound | rhRTKX | 1.2 x 10^5 | 2.4 x 10^-4 | 2.0 |
| Ligand-Y | rhRTKX | 3.5 x 10^5 | 7.0 x 10^-4 | 2.0 |
| Linear FWRPW | rhRTKX | 4.1 x 10^4 | 8.2 x 10^-3 | 200 |
Data generated by Surface Plasmon Resonance (SPR). rhRTKX: recombinant human Receptor Tyrosine Kinase X.
Table 2: Inhibition of Ligand-Y-Induced Phosphorylation of Downstream Signaling Proteins by this compound in Tumor Cells
| Treatment | p-Akt (Ser473) (% of Control) | p-ERK1/2 (Thr202/Tyr204) (% of Control) |
| Vehicle Control | 100 ± 8.5 | 100 ± 9.2 |
| This compound (10 nM) | 15 ± 4.2 | 25 ± 5.1 |
| This compound (50 nM) | 5 ± 2.1 | 8 ± 3.3 |
| This compound (100 nM) | 2 ± 1.5 | 3 ± 1.8 |
Data are presented as mean ± SD from three independent experiments. Cells were stimulated with 10 nM Ligand-Y.
Table 3: In Vitro Efficacy of this compound on the Proliferation of RTKX-Expressing Cancer Cell Lines
| Cell Line | IC50 of this compound (nM) |
| Tumor Line A (High RTKX) | 25.5 |
| Tumor Line B (High RTKX) | 30.1 |
| Normal Fibroblasts (Low RTKX) | > 10,000 |
IC50 values were determined after 72 hours of continuous exposure to this compound using a CellTiter-Glo® Luminescent Cell Viability Assay.
Signaling Pathway and Experimental Workflow Visualizations
Hypothesized Signaling Pathway of RTKX and Inhibition by this compound
An In-depth Technical Guide to cycFWRPW Homologous Peptides & Proteins: Arginine- and Tryptophan-Rich Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific peptide "cycFWRPW" does not appear in publicly available literature, its sequence, rich in aromatic (Phenylalanine, Tryptophan) and basic (Arginine) residues, along with its cyclic nature, strongly suggests its homology with a well-studied class of synthetic peptides: the cyclic Arginine- and Tryptophan-rich peptides. These peptides are of significant interest in drug development due to their potent antimicrobial, cell-penetrating, and, in some cases, anticancer activities. This guide provides a comprehensive overview of these homologous peptides, focusing on quantitative data, experimental methodologies, and the cellular pathways they influence. A prime example from this family, cyclo[RRRWFW] (cWFW), will be used as a reference point throughout this document.
Core Concepts and Homologous Peptides
Cyclic peptides containing alternating cationic and hydrophobic residues, particularly arginine and tryptophan, exhibit remarkable biological activities. The cyclic structure enhances their stability against proteases compared to their linear counterparts. The guanidinium (B1211019) group of arginine facilitates strong electrostatic interactions with negatively charged cell membranes, while the indole (B1671886) ring of tryptophan promotes insertion into the lipid bilayer. This combination of features is crucial for their primary mechanism of action, which often involves membrane disruption in pathogens or cellular entry into mammalian cells.
Quantitative Data Summary
The biological activity of this compound homologous peptides is typically quantified by their Minimum Inhibitory Concentration (MIC) against various microbial strains and their hemolytic activity against red blood cells, which serves as a measure of their cytotoxicity. The following tables summarize the available quantitative data for a selection of these peptides.
| Peptide Sequence | Target Organism | MIC (µM) | Citation |
| cyclo[RRRWFW] (cWFW) | Bacillus subtilis | 1.6 - 6.3 | [1] |
| cyclo[RRRWFW] (cWFW) | Escherichia coli | > 100 | [2] |
| cyclo[RRWWRF] | Bacillus subtilis | 15 - 31 | [2] |
| cyclo[RRWWRF] | Escherichia coli | > 100 | [2] |
| cyclo[DipR]5 | Streptococcus pneumoniae | 0.39 | [3][4] |
| cyclo[DipR]5 | Enterococcus faecalis | 0.78 | [3][4] |
| cyclo[DipR]5 | Enterococcus faecium | 0.78 | [3][4] |
| cyclo[DipR]5 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.1 | [3][4] |
| cyclo[DipR]5 | Staphylococcus aureus | 3.1 | [3][4] |
| cyclo[DipR]5 | Bacillus subtilis | 6.3 | [3][4] |
| cyclo[DipR]5 | Escherichia coli | 12.5 | [3][4] |
| cyclo[DipR]5 | Klebsiella pneumoniae | 25 | [3][4] |
| cyclo[DipR]5 | Pseudomonas aeruginosa | 25 | [3][4] |
| [R4W4] | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.67 µg/mL | [4] |
| C[RW]5 | Not Applicable (Src Kinase Inhibition) | IC50 = 2.8 | [5] |
| C[KW]5 | Not Applicable (Src Kinase Inhibition) | IC50 = 46.9 | [5] |
| C[RW]4 | Not Applicable (Src Kinase Inhibition) | IC50 = 21.5 | [5] |
| C[RW]3 | Not Applicable (Src Kinase Inhibition) | IC50 = 25.0 | [5] |
Table 1: Antimicrobial and Inhibitory Activity of this compound Homologous Peptides.
| Peptide Sequence | Hemolytic Activity (% Lysis) | Concentration (µM) | Citation |
| Linear R/W-rich peptides | < 7 | 100 | [2] |
| Cyclic R/W-rich analogues | < 28 | 100 | [2] |
Table 2: Hemolytic Activity of this compound Homologous Peptides.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of these peptides.
Solid-Phase Peptide Synthesis (SPPS) of cyclo[RRRWFW]
This protocol outlines the manual synthesis of a cyclic peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and HOBt (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear sequence (H-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Trp(Boc)-Phe-Trp(Boc)-Resin).
-
Cleavage of Linear Peptide from Resin:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Cyclization:
-
Dissolve the linear peptide in a large volume of DMF to favor intramolecular cyclization.
-
Add PyBOP (1.5 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the cyclization by mass spectrometry.
-
-
Final Deprotection and Purification:
-
Remove the solvent under reduced pressure.
-
Treat the crude cyclic peptide with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to remove side-chain protecting groups.
-
Precipitate and dry the peptide as in step 5.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
96-well microtiter plates
-
Peptide stock solution
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide stock solution in MHB directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. The final bacterial concentration should be approximately 2.5 x 10^5 CFU/mL.
-
Controls:
-
Positive control: Wells containing only the bacterial suspension in MHB (no peptide).
-
Negative control: Wells containing only MHB (no bacteria or peptide).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[7] This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Hemolytic Assay
This protocol assesses the cytotoxicity of peptides by measuring the lysis of red blood cells.[8][9]
Materials:
-
Freshly drawn red blood cells (RBCs) (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for 100% lysis control)
-
Peptide stock solution
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet with PBS several times until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Peptide Dilution: Prepare serial dilutions of the peptide stock solution in PBS in a 96-well plate.
-
Incubation:
-
Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.
-
Negative control: RBCs in PBS only (0% lysis).
-
Positive control: RBCs with 1% Triton X-100 (100% lysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm (hemoglobin release).[9]
-
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Signaling Pathways and Mechanisms of Action
The primary mode of action for many antimicrobial arginine- and tryptophan-rich cyclic peptides is the disruption of the bacterial cell membrane. However, their interactions with eukaryotic cells are more complex and can involve specific signaling pathways.
Cellular Uptake Mechanism
These peptides are also known as cell-penetrating peptides (CPPs) due to their ability to enter eukaryotic cells. The uptake process is multifaceted and can occur through different mechanisms.
Cellular uptake pathways of cyclic arginine- and tryptophan-rich peptides.
The initial interaction involves the electrostatic attraction between the cationic peptide and negatively charged glycosaminoglycans (GAGs) on the cell surface.[10] Following this, the peptide can enter the cell via two main routes: direct translocation across the plasma membrane or through various endocytic pathways.[11][12] Endosomal escape is a critical step for the peptide to reach the cytosol and exert its intracellular effects.[13]
Interference with TNF Signaling
Cationic CPPs have been shown to interfere with tumor necrosis factor (TNF)-mediated signal transduction. This interference is not due to direct inhibition of the signaling cascade but rather by inducing the internalization of TNF receptors from the cell surface.
Interference of cationic CPPs with TNF signaling pathway.
As depicted, the binding of TNF-α to its receptor (TNFR) normally triggers downstream signaling pathways, such as NF-κB activation.[1] However, in the presence of cationic CPPs, the cell surface expression of TNFR is downregulated due to induced internalization, thereby dampening the cellular response to TNF-α.[1]
Src Kinase Inhibition
Certain cyclic peptides containing arginine and tryptophan have demonstrated the ability to inhibit Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and differentiation. The cyclic decapeptide C[RW]5 was identified as a potent non-competitive inhibitor of Src kinase.[5]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Antimicrobial activity of arginine- and tryptophan-rich hexapeptides: the effects of aromatic clusters, D-amino acid substitution and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. mdpi.com [mdpi.com]
- 11. Activatable cell-penetrating peptides: 15 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 13. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of cycFWRPW
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides represent a promising class of therapeutic agents, offering a unique balance of stability, target affinity, and specificity that often surpasses their linear counterparts. Their constrained conformation can lead to enhanced biological activity and resistance to enzymatic degradation. This document provides a detailed protocol for the synthesis and purification of the novel cyclic hexapeptide, cycFWRPW (cyclo-Phenylalanyl-Tryptophanyl-Arginyl-Prolyl-Tryptophanyl). This peptide, rich in aromatic and basic residues, is presented here as a model for the development of similar cyclic peptide drug candidates.
While specific biological data for this compound is not yet publicly available, its structural motifs suggest potential applications in areas such as antimicrobial development or as a modulator of protein-protein interactions. The protocols detailed below are based on established methodologies for the synthesis and purification of short, cyclic peptides and are intended to serve as a comprehensive guide for researchers.[1][2]
Data Summary
The following tables summarize the expected materials and outcomes for the synthesis and purification of this compound. These values are representative and may vary based on specific laboratory conditions and reagent quality.
Table 1: Materials for Solid-Phase Peptide Synthesis (SPPS)
| Reagent/Material | Specification | Supplier (Example) | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Chem-Impex | Solid support for peptide assembly |
| Fmoc-L-Tryptophan(Boc)-OH | >99% purity | CEM | Amino acid building block |
| Fmoc-L-Proline-OH | >99% purity | Chem-Impex | Amino acid building block |
| Fmoc-L-Arginine(Pbf)-OH | >99% purity | CEM | Amino acid building block |
| Fmoc-L-Tryptophan(Boc)-OH | >99% purity | CEM | Amino acid building block |
| Fmoc-L-Phenylalanine-OH | >99% purity | Chem-Impex | Amino acid building block |
| HCTU | >99% purity | CEM | Coupling reagent |
| N-Methylmorpholine (NMM) | >99% purity | Sigma-Aldrich | Base for coupling |
| Piperidine (B6355638) | Anhydrous, >99.5% | Sigma-Aldrich | Fmoc deprotection |
| Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich | Solvent |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
Table 2: Expected Yields and Purity
| Step | Parameter | Expected Value |
| Linear Peptide Synthesis | Crude Yield | 70-85% |
| Cyclization | Crude Yield | 30-50% |
| RP-HPLC Purification | Final Purity | >95% |
| Overall Yield | Purified Peptide | 10-20% |
Experimental Protocols
I. Synthesis of Linear FWRPW Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of the linear peptide precursor using an automated microwave peptide synthesizer.[3]
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and 10-minute intervals.
-
Amino Acid Coupling:
-
Pre-activate the first amino acid, Fmoc-Trp(Boc)-OH, with HCTU and NMM in DMF.
-
Add the activated amino acid solution to the deprotected resin and perform the coupling reaction at 50°C for 10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Pro, Arg(Pbf), Trp(Boc), and Phe.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.
-
Lyophilize the crude peptide to obtain a white powder.
-
II. Head-to-Tail Cyclization of the Linear Peptide
This protocol describes the solution-phase cyclization of the linear peptide.
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (approximately 0.1 mM) to favor intramolecular cyclization over polymerization.
-
Cyclization Reaction:
-
Add a coupling reagent such as HATU (1.5 equivalents) and a base such as DIPEA (3 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring: Monitor the progress of the cyclization by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.
-
Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.
-
Lyophilization: Lyophilize the crude cyclic peptide to obtain a powder.
III. Purification of this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol details the purification of the crude cyclic peptide.[4]
-
Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent, such as a small volume of DMSO followed by dilution with the initial mobile phase.
-
Column and Solvents:
-
Column: Use a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Gradient:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample and elute with a linear gradient of 5% to 65% B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak representing the cyclic peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.
Visualization of Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 3. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Design and Synthesis of Novel Cyclic Peptide Inhibitors Targeting Mycobacterium tuberculosis Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of cycFWRPW: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the cyclic pentapeptide cycFWRPW (cyclo(L-Phenylalanyl-L-Tryptophanyl-L-Arginyl-L-Prolyl-L-Tryptophanyl)). This peptide, rich in aromatic and basic residues, presents unique challenges and opportunities in chemical synthesis and biological applications. Cyclization, a key structural feature, is known to enhance peptide stability, receptor affinity, and bioavailability, making cyclic peptides like this compound attractive candidates for drug discovery. This application note details the optimized Fmoc/tBu solid-phase chemistry for the synthesis of the linear precursor, followed by head-to-tail cyclization, purification, and characterization.
Data Presentation
A summary of the expected quantitative data for the synthesis of this compound is presented in Table 1. These values are based on typical yields and purities achieved for similar cyclic peptides synthesized via automated microwave-assisted solid-phase peptide synthesis.
Table 1: Summary of Quantitative Data for this compound Synthesis
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 45 - 65% | Gravimetric Analysis |
| Purity (Crude) | 60 - 75% | RP-HPLC (214 nm) |
| Purity (Purified) | >98% | RP-HPLC (214 nm) |
| Molecular Weight (Expected) | 733.89 Da | Mass Spectrometry (ESI-MS) |
| Molecular Weight (Observed) | 733.9 ± 0.5 Da | Mass Spectrometry (ESI-MS) |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the synthesis of this compound.
Solid-Phase Synthesis of the Linear FWRPW Precursor
This protocol is based on the Fmoc/tBu strategy using an automated microwave peptide synthesizer.
Materials:
-
Fmoc-Trp(Boc)-Wang resin (0.3-0.5 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate a 5-fold molar excess of the next Fmoc-amino acid (Fmoc-Pro-OH) with a 4.95-fold excess of HCTU and a 10-fold excess of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and perform the coupling reaction under microwave irradiation (e.g., 5 minutes at 75°C).
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Phe-OH.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
Cleavage of the Linear Peptide from the Resin
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) / Dithiothreitol (DTT) (92.5:2.5:2.5:2.5, v/v/v/w)
-
Cold diethyl ether
Procedure:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature with gentle agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Head-to-Tail Cyclization of the Linear Peptide
Materials:
-
Cyclization reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
Base: DIPEA
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve the crude linear peptide in anhydrous DMF to a final concentration of approximately 1 mM.
-
Add a 1.5-fold molar excess of HBTU, a 1.5-fold molar excess of HOBt, and a 3-fold molar excess of DIPEA to the peptide solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the cyclization by LC-MS. The reaction is typically complete within 4-6 hours.
-
Quench the reaction by adding a small amount of water.
-
Remove the DMF under high vacuum.
Purification and Characterization of this compound
Materials:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of mobile phase A.
-
Purify the peptide by preparative RP-HPLC using a gradient of mobile phase B.
-
Collect fractions containing the desired product.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with a purity of >98%.
-
-
Lyophilization: Lyophilize the purified peptide solution to obtain a white powder.
-
Characterization: Confirm the identity of the final product by mass spectrometry to verify the molecular weight.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for the solid-phase synthesis of this compound.
While the specific signaling pathway for this compound is not yet fully elucidated, peptides with similar compositions, rich in arginine and tryptophan, are often associated with antimicrobial and cell-penetrating activities. These peptides are thought to interact with and disrupt microbial cell membranes. A potential mechanism involves electrostatic interactions between the positively charged arginine residues and the negatively charged components of the microbial membrane, followed by the insertion of the hydrophobic tryptophan residues into the lipid bilayer, leading to membrane permeabilization and cell death.
Caption: Putative signaling pathway for this compound's antimicrobial activity.
Application Notes and Protocols for the Hypothetical Cyclic Peptide cycFWRPW
Introduction
The following document provides detailed application notes and protocols for the use of the novel, hypothetical cyclic peptide cycFWRPW in cell culture experiments. As information on "this compound" is not available in current scientific literature, this guide is constructed based on the known properties of its constituent amino acids (Phenylalanine, Tryptophan, Arginine, Proline) and the characteristics of similar cyclic, cell-penetrating peptides (CPPs).[1][2] Cyclic peptides are noted for their enhanced stability and ability to disrupt challenging biological targets like protein-protein interactions.[3] The presence of arginine and hydrophobic residues suggests that this compound likely possesses cell-penetrating capabilities, making it a promising tool for modulating intracellular pathways.
These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutic peptides. The protocols provided herein are foundational and should be optimized for specific cell lines and experimental conditions.
Hypothetical Properties and Mechanism of Action
Peptide Properties:
-
Structure: A cyclic pentapeptide with the amino acid sequence Phenylalanine-Tryptophan-Arginine-Proline-Tryptophan.
-
Key Features: The arginine residue provides a positive charge, crucial for initial interaction with the negatively charged cell membrane. The hydrophobic residues (Phenylalanine, Tryptophan) are believed to facilitate membrane translocation. The cyclic structure enhances resistance to proteolytic degradation compared to linear peptides.
-
Solubility: Predicted to be soluble in aqueous solutions such as sterile water, PBS, or cell culture medium. For higher concentrations, the use of a small amount of DMSO may be necessary.
Postulated Mechanism of Action: Based on its composition, this compound is hypothesized to function as a cell-penetrating peptide that disrupts intracellular signaling. We postulate that upon entering the cell, this compound interferes with a key protein-protein interaction in a pro-survival signaling pathway, such as the interaction between a kinase and its substrate, leading to cell cycle arrest and apoptosis in cancer cell lines. Peptides have been shown to be effective in inducing cell-cycle arrest by inhibiting cyclin-dependent kinase (Cdk) activity.
Below is a diagram illustrating the proposed mechanism.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound peptide stock solution (10 mM in sterile DMSO)
-
Mammalian cell line (e.g., HeLa, a cancerous cell line often used for CPP studies)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Final concentrations should range from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted peptide solutions. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (vehicle control).
-
Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ value.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.21 ± 0.07 | 96.8 |
| 5 | 1.05 ± 0.06 | 84.0 |
| 10 | 0.88 ± 0.05 | 70.4 |
| 25 | 0.61 ± 0.04 | 48.8 |
| 50 | 0.35 ± 0.03 | 28.0 |
| 100 | 0.15 ± 0.02 | 12.0 |
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the cellular internalization of a fluorescently-labeled version of the peptide (e.g., FAM-cycFWRPW).
Materials:
-
FAM-cycFWRPW (5-Carboxyfluorescein labeled)
-
Cell line of interest
-
6-well cell culture plates
-
Complete culture medium and serum-free medium
-
Flow cytometry buffer (PBS + 1% BSA + 0.1% sodium azide)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Peptide Incubation: Wash cells with PBS. Add 1 mL of serum-free medium containing FAM-cycFWRPW at the desired concentration (e.g., 10 µM). As a negative control, use untreated cells.
-
Incubate for 4 hours at 37°C. For mechanism studies, include a 4°C incubation condition to assess energy-dependent uptake.
-
Cell Harvesting: Wash cells three times with cold PBS to remove surface-bound peptide.
-
Detach cells using Trypsin-EDTA, then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining/Fixation (Optional): Resuspend cells in flow cytometry buffer. A viability dye (e.g., Propidium Iodide) can be added to exclude dead cells.
-
Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for FAM).
Data Presentation:
| Treatment Condition | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Untreated Control | 50 ± 8 | 0.5 |
| FAM-cycFWRPW (10 µM, 37°C) | 8,500 ± 450 | 95.2 |
| FAM-cycFWRPW (10 µM, 4°C) | 1,200 ± 150 | 15.8 |
Workflow and Logic Diagrams
An effective experimental workflow is crucial for characterizing a novel peptide.
Caption: A phased workflow for characterizing this compound.
The logical relationship between the peptide's features and its application can be visualized as follows.
Caption: Logic diagram of this compound's structure-function relationship.
References
Application Note: Analytical Techniques for the Detection and Quantification of cycFWRPW
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of key analytical techniques for the detection, quantification, and characterization of the cyclic pentapeptide, cycFWRPW (Cyclo-Phenylalanine-Tryptophan-Arginine-Proline-Tryptophan). Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and a theoretical Enzyme-Linked Immunosorbent Assay (ELISA) are presented. This guide serves as a practical resource for researchers in pharmacology, biochemistry, and drug development engaged in the study of cyclic peptides.
Introduction to this compound
Cyclic peptides are a class of molecules that have garnered significant interest in drug development due to their high binding affinity, specificity, and stability compared to their linear counterparts. The molecule of interest, this compound, is a cyclic pentapeptide composed of Phenylalanine, Tryptophan, Arginine, Proline, and a second Tryptophan residue. The presence of aromatic (F, W) and basic (R) residues suggests potential interactions with biological targets such as G-protein coupled receptors (GPCRs), making it a candidate for therapeutic investigation. Accurate and robust analytical methods are essential for its characterization and quantification in various matrices, from simple buffers to complex biological fluids.
Recommended Analytical Techniques
The selection of an analytical technique depends on the specific requirements of the study, such as the need for quantification, identification, or high-throughput screening. The primary recommended methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for the separation and quantification of this compound from complex mixtures.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and specific identification and quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantification, contingent on the availability of specific antibodies.
A comparative summary of the performance of these techniques is presented below.
Table 1: Comparison of Analytical Techniques for this compound Detection
| Parameter | RP-HPLC (UV Detection) | LC-MS/MS | ELISA |
| Principle | Separation by hydrophobicity, detection by UV absorbance | Separation by hydrophobicity, detection by mass-to-charge ratio | Antigen-antibody binding, enzymatic signal amplification |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification | High-Throughput Quantification |
| Specificity | Moderate | Very High | High (Antibody Dependent) |
| Sensitivity (Typical LOQ) | ~10 - 100 ng/mL | ~0.01 - 1 ng/mL | ~0.1 - 5 ng/mL |
| Linear Range | 2-3 orders of magnitude | 4-5 orders of magnitude | 2-3 orders of magnitude |
| Sample Throughput | Low to Medium | Medium | High |
| Instrumentation Cost | Medium | High | Low |
Experimental Protocols
Protocol 1: RP-HPLC for Quantification of this compound
This protocol details the separation and quantification of this compound using RP-HPLC with UV detection. The two tryptophan residues in the peptide provide strong UV absorbance at 280 nm.
A. Materials and Reagents
-
This compound standard (lyophilized powder)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
B. Instrument and Conditions
-
HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector
-
Mobile Phase A: 0.1% TFA in ultrapure water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 70 22.0 95 25.0 95 26.0 10 | 30.0 | 10 |
C. Procedure
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in 50% ACN/water. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dilute experimental samples to fall within the calibration range using Mobile Phase A. If samples are in a complex matrix (e.g., plasma), perform solid-phase extraction (SPE) for cleanup.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards to generate a calibration curve, followed by the experimental samples.
-
Data Analysis: Integrate the peak area corresponding to the retention time of this compound. Quantify the peptide in the samples by interpolating their peak areas from the linear regression of the calibration curve.
Protocol 2: LC-MS/MS for Identification and Sensitive Quantification
This protocol provides a highly specific and sensitive method for identifying this compound and quantifying it using tandem mass spectrometry.
A. Materials and Reagents
-
Reagents from Protocol 3.1, LC-MS grade
-
Formic acid (FA), LC-MS grade
B. Instrument and Conditions
-
LC System: UPLC/UHPLC system for high resolution
-
MS System: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% FA in ultrapure water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 0.4 mL/min
-
Gradient: Adjust gradient based on system (e.g., 5% to 60% B over 8 minutes)
-
MS Parameters (example for QqQ):
-
Precursor Ion [M+H]⁺: Determine by direct infusion (calculated m/z for C₃₇H₄₃N₉O₅ is ~706.34).
-
Product Ions: Select 2-3 stable fragment ions for Multiple Reaction Monitoring (MRM) transitions (e.g., fragmentation of the peptide backbone).
-
Collision Energy: Optimize for each transition.
-
C. Procedure
-
Standard and Sample Preparation: Prepare standards and samples as in Protocol 3.1, but use 0.1% FA as the acidic modifier. Dilutions should be made to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Method Development: Infuse the this compound standard to determine the parent mass and optimize fragmentation to identify specific precursor-product ion transitions for MRM.
-
Analysis: Inject standards to generate a calibration curve based on the area under the curve for the selected MRM transitions. Analyze unknown samples.
-
Data Analysis: Use instrument-specific software to integrate peak areas for the defined MRM transitions. Confirm peptide identity by the presence of all transitions at the correct retention time. Quantify using the calibration curve.
Protocol 3: Competitive ELISA for High-Throughput Quantification
This protocol describes a theoretical competitive ELISA, which is suitable for screening a large number of samples. This method requires a specific antibody against this compound.
A. Materials and Reagents
-
Anti-cycFWRPW primary antibody (polyclonal or monoclonal)
-
This compound-HRP conjugate (or other enzyme conjugate)
-
96-well microplate coated with a capture protein (e.g., goat anti-rabbit IgG)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
B. Procedure
-
Reagent Preparation: Reconstitute antibodies and conjugates as per manufacturer instructions. Prepare this compound standards in the Assay Buffer.
-
Assay Setup: Add 50 µL of standards or samples to the wells of the coated microplate.
-
Competitive Reaction: Add 25 µL of this compound-HRP conjugate to each well, followed by 25 µL of the anti-cycFWRPW primary antibody. Incubate for 2 hours at room temperature with gentle shaking. (Free this compound in the sample competes with the conjugate for antibody binding).
-
Washing: Wash the plate 3-4 times with Wash Buffer to remove unbound reagents.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stop: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The signal is inversely proportional to the concentration of this compound in the sample. Generate a standard curve using a four-parameter logistic (4-PL) fit and calculate the concentrations in the unknown samples.
Visual Diagrams
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to final data interpretation.
Caption: General experimental workflow for this compound analysis.
Hypothetical Signaling Pathway
This diagram illustrates a plausible signaling cascade initiated by this compound binding to a G-protein coupled receptor (GPCR), a common target for cyclic peptides.
Caption: Hypothetical GPCR signaling cascade for this compound.
Application Notes & Protocols: Experimental Application of cycFWRPW in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction to cycFWRPW
This compound is a novel cyclic pentapeptide with the sequence Cys-Phe-Trp-Arg-Pro-Trp-Cys, featuring a disulfide bond between the two cysteine residues. Its cyclic nature confers significant advantages over linear peptides, including enhanced stability against proteolysis, improved target-binding affinity, and favorable pharmacokinetic properties.[1][2] These characteristics make this compound a promising candidate for targeted cancer therapy. This document outlines the experimental protocols for evaluating the therapeutic potential of this compound in an oncology research setting.
Hypothetical Mechanism of Action
This compound is hypothesized to function as a competitive antagonist of the αvβ3 integrin receptor, which is frequently overexpressed on the surface of various tumor cells and is implicated in tumor angiogenesis, proliferation, and metastasis.[2] By binding to αvβ3 integrin, this compound is believed to disrupt the downstream signaling pathways, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby inhibiting cancer cell survival, migration, and invasion. Furthermore, its ability to target tumor cells makes it an excellent candidate for the development of peptide-drug conjugates (PDCs) for targeted delivery of cytotoxic agents.[3][4]
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the anti-oncogenic activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | αvβ3 Expression | IC50 (µM) |
| U87-MG | Glioblastoma | High | 15.2 |
| MDA-MB-231 | Breast Cancer | High | 25.8 |
| A375 | Melanoma | High | 18.5 |
| MCF-7 | Breast Cancer | Low | > 100 |
| HEK293 | Normal Kidney | Negative | > 200 |
Table 2: In Vivo Efficacy of this compound in a U87-MG Xenograft Mouse Model
| Treatment Group | Dose | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg | 65 |
| This compound-Doxorubicin Conjugate | 5 mg/kg | 85 |
| Doxorubicin | 5 mg/kg | 40 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol details the procedure for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound peptide
-
Cancer cell lines (e.g., U87-MG, MDA-MB-231) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
U87-MG cancer cells
-
This compound (sterile solution)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 U87-MG cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 100 mm³.
-
Group Randomization: Randomize mice into treatment groups (e.g., vehicle, this compound, this compound-drug conjugate).
-
Treatment Administration: Administer the respective treatments intravenously every three days for three weeks.
-
Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Tumor Penetration Assay
This protocol is for assessing the ability of this compound to penetrate tumor tissue.
Materials:
-
Tumor-bearing mice (from the xenograft model)
-
Fluorescently labeled this compound (e.g., FITC-cycFWRPW)
-
Saline for perfusion
-
Tissue embedding medium (e.g., OCT)
-
Fluorescence microscope
Protocol:
-
Injection: Intravenously inject FITC-cycFWRPW into tumor-bearing mice.
-
Circulation: Allow the peptide to circulate for a specified time (e.g., 1, 4, or 24 hours).
-
Perfusion: Perfuse the mice with saline to remove the peptide from the circulation.
-
Tumor Excision: Excise the tumors and embed them in OCT compound.
-
Sectioning: Cryosection the tumors into thin slices.
-
Imaging: Visualize the distribution of the fluorescently labeled peptide within the tumor sections using a fluorescence microscope. Optionally, co-stain with markers for blood vessels (e.g., CD31) to assess extravasation.
Logical Relationships and Advantages of this compound
The development of this compound as an anti-cancer agent is based on a logical framework that leverages the inherent advantages of cyclic peptides for therapeutic applications.
These application notes provide a foundational framework for the preclinical evaluation of this compound in oncology. The detailed protocols and hypothetical data serve as a guide for researchers to design and execute experiments to validate its therapeutic efficacy.
References
- 1. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The What, Why and How of Cyclic Peptides | Scientist.com [app.scientist.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing cycFWRPW Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the cyclic peptide cycFWRPW and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a hydrophobic and tryptophan-rich cyclic peptide.
Q1: I am observing a very low overall yield for my this compound synthesis. What are the most likely causes and how can I improve it?
A low overall yield in solid-phase peptide synthesis (SPPS) can stem from several factors, particularly for a challenging sequence like this compound. The primary culprits are often incomplete coupling reactions and peptide aggregation.
-
Incomplete Coupling: The bulky side chains of Tryptophan (Trp) and Arginine (Arg) can sterically hinder the formation of peptide bonds.
-
Troubleshooting:
-
Increase Coupling Time: Extend the reaction time for each coupling step to ensure completion.
-
Double Couple: Perform a second coupling step for each amino acid addition. This is particularly important for sterically hindered residues.
-
Optimize Coupling Reagents: Utilize highly efficient coupling reagents known to perform well for difficult sequences. (See Table 1 for a comparison).
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can drive the reaction to completion.
-
-
-
Peptide Aggregation: The hydrophobic nature of the FWRPW sequence makes it prone to aggregation on the solid support, which can block reactive sites and lead to truncated sequences.
-
Troubleshooting:
-
Solvent Choice: Switch from standard DMF to solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with Dimethyl sulfoxide (B87167) (DMSO).
-
Chaotropic Agents: The addition of chaotropic agents like SCN- or ClO4- can help to break up aggregated structures.
-
Incorporate Structure-Disrupting Elements: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation.
-
-
Q2: My final product is a complex mixture with many side products. What are the common side reactions and how can I minimize them?
Side reactions are a common challenge in peptide synthesis. For a sequence like this compound, the following are particularly relevant:
-
Racemization: The chiral integrity of the amino acids can be compromised during activation, leading to diastereomeric impurities.
-
Troubleshooting:
-
Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the coupling cocktail can minimize racemization.
-
Control Temperature: Perform coupling reactions at a lower temperature to reduce the rate of racemization.
-
Choose Appropriate Coupling Reagents: Some coupling reagents are more prone to causing racemization than others.
-
-
-
Dimerization/Oligomerization during Cyclization: Intermolecular reactions between linear peptides can compete with the desired intramolecular cyclization, leading to dimers and higher-order oligomers.
-
Troubleshooting:
-
High Dilution: Perform the cyclization step at a very low concentration (typically in the micromolar to low millimolar range) to favor the intramolecular reaction.
-
Slow Addition: Add the linear peptide to the reaction vessel slowly over a prolonged period to maintain a low concentration.
-
-
-
Side-Chain Alkylation of Tryptophan: The indole (B1671886) side chain of tryptophan is susceptible to modification during the final cleavage from the resin.
-
Troubleshooting:
-
Use Scavengers: Include scavengers in the cleavage cocktail, such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT), to protect the tryptophan side chain.
-
-
Q3: The cyclization step of my synthesis is inefficient. How can I optimize this crucial step?
The head-to-tail cyclization of a linear peptide is often a challenging and yield-limiting step.
-
Troubleshooting:
-
Choice of Cyclization Reagent: The selection of the coupling reagent for the cyclization step is critical. Reagents like HATU, HCTU, and PyBOP are often effective.
-
Temperature Optimization: Increasing the temperature during cyclization can sometimes improve efficiency, but this must be balanced with the risk of increased racemization.
-
Solvent Effects: The choice of solvent for the cyclization reaction can significantly impact the outcome. A systematic screening of different solvents may be necessary.
-
On-Resin vs. Solution-Phase Cyclization:
-
On-Resin Cyclization: Can be advantageous as the resin-bound peptides are pseudo-diluted, which can reduce intermolecular side reactions.
-
Solution-Phase Cyclization: Offers more flexibility in terms of solvent and temperature but requires careful control of concentration to minimize dimerization.
-
-
Q4: I am having difficulty purifying the final cyclic peptide. What strategies can I employ?
The hydrophobicity of this compound can make purification by reverse-phase HPLC challenging.
-
Troubleshooting:
-
Optimize HPLC Conditions:
-
Solvent System: Experiment with different solvent systems. The addition of a small amount of an organic solvent like isopropanol (B130326) to the mobile phase can sometimes improve the resolution of hydrophobic peptides.
-
Column Choice: Use a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18 column).
-
-
Hydrophilic Tags: For particularly difficult purifications, consider synthesizing the peptide with a cleavable hydrophilic tag. This can improve the solubility and chromatographic behavior of the peptide. The tag can then be removed after purification.
-
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency and Purity for a Difficult Decapeptide
| Coupling Reagent | Activation Method | Relative Coupling Efficiency | Purity of Crude Product | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | Very High | Very High | Fast reaction times, low racemization | Higher cost |
| HCTU | Uronium/Aminium Salt | Very High | High | Similar to HATU, often more cost-effective | Can be less effective for highly hindered couplings |
| COMU | Uronium/Aminium Salt | Very High | Very High | Excellent solubility, low racemization | |
| PyBOP | Phosphonium Salt | High | High | Good for hindered couplings | Byproducts can be difficult to remove |
| DIC/Oxyma | Carbodiimide/Additive | High | Good | Cost-effective, low racemization with Oxyma | Slower reaction times compared to onium salts |
Experimental Protocols
The following is a representative protocol for the solid-phase synthesis and cyclization of this compound based on best practices for hydrophobic and difficult peptide sequences.
1. Solid-Phase Peptide Synthesis (SPPS) of the Linear FWRPW Precursor
-
Resin: Rink Amide resin (0.1 mmol scale)
-
Synthesis Strategy: Fmoc/tBu
-
General Cycle:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
Amino Acid Activation and Coupling (using HATU):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling to proceed for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
2. Cleavage of the Linear Peptide from the Resin
-
Cleavage Cocktail: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% 1,2-Ethanediol (EDT), 1% Triisopropylsilane (TIS).
-
Procedure:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude linear peptide under vacuum.
-
3. Solution-Phase Cyclization
-
Procedure:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of approximately 0.1 mM.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by LC-MS.
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
4. Purification and Characterization
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
cycFWRPW aggregation and solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclic peptide cycFWRPW. The information provided is intended to help address common challenges related to peptide aggregation and solubility.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve in aqueous buffer. What should I do?
A1: Difficulty in dissolving lyophilized peptides is a common issue. The solubility of this compound, like other peptides, is highly dependent on its amino acid sequence and the pH of the solvent.[1][2][3] Start by attempting to dissolve a small aliquot of the peptide in sterile water.[4] If that fails, the following steps are recommended:
-
Determine the theoretical net charge of this compound: Based on its amino acid sequence (not provided), calculate the isoelectric point (pI). Peptides are least soluble at their pI.[3]
-
For acidic peptides (net negative charge): Try dissolving in a slightly basic buffer (e.g., 10 mM ammonium (B1175870) bicarbonate, pH > 7).[4][5]
-
For basic peptides (net positive charge): Attempt to dissolve in a slightly acidic solution (e.g., 10-30% acetic acid).[4]
-
For neutral or hydrophobic peptides: A small amount of organic co-solvent may be necessary. Start with a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer to the desired concentration.[1][4]
Q2: I've dissolved this compound, but now I see visible precipitates or cloudiness. What is happening?
A2: The formation of precipitates or a cloudy appearance after initial dissolution is indicative of peptide aggregation.[6][7][8][9][10] Aggregation can be reversible or irreversible and may be influenced by several factors including peptide concentration, pH, temperature, and ionic strength of the solution.[6][7][8][9][10] It is crucial to address aggregation as it can lead to loss of biological activity and introduce artifacts in experimental results.[3]
Q3: How can I prevent this compound from aggregating?
A3: Preventing aggregation often involves optimizing the solution conditions. Consider the following strategies:
-
Adjusting pH: Moving the pH of the solution further away from the peptide's isoelectric point can increase net charge and reduce aggregation through electrostatic repulsion.[8][9]
-
Lowering Peptide Concentration: High peptide concentrations can promote self-association.[8][9] Try working with more dilute solutions if your experimental design allows.
-
Using Additives: Certain excipients can help stabilize peptides in solution. These include:
-
Temperature Control: Store peptide solutions at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage) to minimize aggregation kinetics.
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound
This guide provides a systematic approach to dissolving this compound.
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for systematically troubleshooting this compound solubility issues.
Experimental Protocol: Solubility Testing
-
Aliquot: Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg).
-
Initial Solvent: Add a small volume of high-purity water (e.g., 100 µL) to the peptide. Vortex briefly.
-
Observation: Check for complete dissolution. The solution should be clear and free of visible particles.
-
Sonication: If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2] Re-examine for dissolution.
-
pH Adjustment/Co-solvent: If the peptide remains insoluble, proceed with the appropriate solvent based on its calculated pI as outlined in the workflow above. When using a co-solvent like DMSO, dissolve the peptide in a minimal volume of the organic solvent first, then slowly add the aqueous buffer dropwise while vortexing.[2]
Issue 2: Aggregation of this compound in Solution
This guide provides steps to identify and mitigate aggregation.
Decision Tree for Managing this compound Aggregation
Caption: A decision-making diagram for addressing this compound aggregation.
Experimental Protocol: Screening for Aggregation Inhibitors
-
Prepare Stock Solutions:
-
This compound stock solution at a concentration known to cause aggregation.
-
Stock solutions of various excipients (e.g., 1 M Arginine, 10% Tween 20, 50% Sucrose).
-
-
Test Matrix: Set up a matrix of conditions in microcentrifuge tubes or a 96-well plate. For each condition, add the this compound stock and the excipient stock to your working buffer to achieve the desired final concentrations. Include a control with no excipient.
-
Incubation: Incubate the samples under conditions relevant to your experiment (e.g., room temperature for 1 hour, or 4°C for 24 hours).
-
Visual Inspection: Observe the samples for any signs of precipitation or turbidity.
-
Quantitative Analysis: Analyze the samples using Dynamic Light Scattering (DLS) to measure particle size distribution or Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) to quantify the monomeric versus aggregated peptide.
Quantitative Data Summary
The following tables provide general guidelines for solvent selection and excipient concentrations. Optimal conditions for this compound must be determined empirically.
Table 1: Recommended Solvents for Peptides Based on Net Charge
| Peptide Net Charge | Primary Solvent | Secondary Solvent (if needed) |
| Positive (Basic) | Deionized Water | 10-30% Acetic Acid |
| Negative (Acidic) | Deionized Water | 10 mM Ammonium Bicarbonate |
| Neutral/Hydrophobic | 10-30% Acetonitrile or Ethanol | 10-50% DMSO, then dilute |
Data compiled from general peptide handling guidelines.[1][4][5]
Table 2: Common Excipients to Reduce Peptide Aggregation
| Excipient | Typical Working Concentration | Mechanism of Action |
| L-Arginine | 50-100 mM | Reduces intermolecular hydrophobic interactions.[13] |
| Tween 20/80 | 0.01 - 0.1% (v/v) | Non-ionic surfactant, prevents surface adsorption and hydrophobic aggregation.[12] |
| Sucrose/Trehalose | 5 - 10% (w/v) | Preferential exclusion, stabilizes native conformation. |
| Sodium Chloride | 50-150 mM | Can either shield or screen charges, effect is peptide-dependent.[12] |
These are starting concentrations and may need optimization for this compound.
References
- 1. jpt.com [jpt.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. biocat.com [biocat.com]
- 5. biobasic.com [biobasic.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics [periodicos.capes.gov.br]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting cycFWRPW Mass Spectrometry Results
Welcome to the technical support center for cycFWRPW mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret your results and resolve issues effectively.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Peptide Identification
Q: I am not getting any or very few peptide identifications from my this compound sample. What are the possible causes and solutions?
A: Low identification rates are a common issue in mass spectrometry. Several factors, from sample preparation to data analysis, could be the cause.[1][2]
Troubleshooting Steps:
-
Sample Purity and Concentration: Ensure your sample is free of contaminants and sufficiently concentrated. Low abundance of the target peptide can lead to poor signal intensity.[1][3][4] Consider enrichment techniques if your peptide is present in low amounts.
-
Sample Preparation: Review your sample preparation protocol. Incomplete desalting or the presence of interfering substances can suppress the signal.
-
Instrument Calibration: Verify that the mass spectrometer is properly calibrated. An uncalibrated instrument can lead to inaccurate mass measurements, preventing successful database matching.
-
LC-MS System Performance: Check the performance of your liquid chromatography (LC) system. Retention time shifts can indicate a problem with the LC gradient or column.
-
Database Search Parameters: Ensure the correct parameters are used in your database search, including species, enzyme, mass tolerances, and potential modifications. For cyclic peptides, which are often non-ribosomal, standard protein databases may not be sufficient. Specialized databases or de novo sequencing approaches might be necessary.
Issue 2: Complex and Uninterpretable MS/MS Spectra
Q: The MS/MS spectra for my this compound peptide are very complex and difficult to interpret. Why is this happening and how can I approach sequencing?
A: The fragmentation of cyclic peptides is inherently more complex than that of linear peptides. This complexity arises because the initial ring-opening can occur at any peptide bond, leading to multiple linearized precursor ions and consequently, multiple series of fragment ions.
Key Challenges and Solutions:
-
Multiple Fragmentation Pathways: A single cyclic peptide can produce numerous b- and y-ion series, making manual or automated interpretation challenging.
-
Sequence Scrambling: Unexpected fragmentation pathways can lead to "non-direct sequence" (NDS) ions, where the original amino acid sequence appears scrambled.
-
Lack of N/C-Termini: Unlike linear peptides, cyclic peptides do not have distinct N- and C-termini, which complicates spectral interpretation.
Strategies for Interpretation:
-
De Novo Sequencing: As database searches are often inadequate for non-ribosomal cyclic peptides, de novo sequencing is the primary method for analysis.
-
Multistage Mass Spectrometry (MSn): Utilizing MSn experiments can help to simplify complex spectra by isolating a specific fragment ion and subjecting it to further fragmentation. This can aid in the stepwise determination of the amino acid sequence.
-
Specialized Software: Several software tools have been developed to aid in the annotation and interpretation of cyclic peptide mass spectra, such as MS-CPA.
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve common issues in this compound mass spectrometry experiments.
Caption: A flowchart for troubleshooting this compound mass spectrometry results.
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible and reliable results. Below is a generalized methodology for this compound analysis.
Caption: A general experimental workflow for this compound mass spectrometry.
Data Presentation: Common Contaminants
Contamination can significantly impact the quality of your mass spectrometry data, leading to high background noise and ion suppression. Below is a table of common contaminants and their potential sources.
| Contaminant | Common m/z Values | Potential Source | Mitigation Strategy |
| Keratin | Various | Skin, hair, dust | Wear gloves, work in a clean environment |
| Polymers (e.g., PEG) | Repeating units of 44 Da | Plasticware, detergents | Use high-purity solvents and glass containers |
| Solvent Adducts | Varies with solvent | LC-MS grade solvents | Use high-purity, fresh solvents |
| Phthalates | Various | Plasticizers from lab equipment | Avoid plastic containers where possible |
This technical support center provides a starting point for troubleshooting your this compound mass spectrometry results. For more in-depth issues, consulting with an expert or the instrument manufacturer is recommended.
References
Technical Support Center: Handling and Storage of Cyclic Peptides (cycFWRPW)
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing cyclic peptides, with a focus on addressing common pitfalls. While the specific cyclic peptide "cycFWRPW" is not documented in publicly available literature, the following troubleshooting guides and FAQs are based on established principles for synthetic and cyclic peptide handling.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide appears as a small film or is barely visible in the vial. Is this normal?
A1: Yes, this is quite common. Lyophilized peptides are often shipped in small quantities and can appear as a thin film or even be invisible to the naked eye. The apparent volume of the powder can vary between vials containing the same amount of peptide.[1] Some peptides, particularly short or hygroscopic sequences, may also appear as a gel-like substance.[1]
Q2: What is the best way to store my lyophilized this compound peptide for long-term use?
A2: For long-term stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant.[2][3] This minimizes degradation from moisture, oxidation, and bacterial contamination.[2] When stored under these conditions, most peptides can be stable for several years.
Q3: How should I handle the peptide vial when taking out a sample for my experiment?
A3: To prevent condensation, which can degrade the peptide, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening. Once opened, weigh out the desired amount quickly in a clean environment and then tightly reseal the vial. Purging the vial with an inert gas like dry nitrogen or argon before resealing can further protect against oxidation.
Q4: My this compound peptide won't dissolve. What should I do?
A4: Peptide solubility is highly dependent on its amino acid sequence. Without knowing the composition of this compound, a universal solvent cannot be recommended. A systematic approach is best:
-
Start with sterile, purified water.
-
If solubility is low, try adding a small amount of dilute (0.1%) acetic acid for basic peptides or dilute (0.1%) ammonium (B1175870) hydroxide (B78521) for acidic peptides.
-
For very hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be necessary. However, always consider the compatibility of the solvent with your downstream assay. It is advisable to test the solubility of a small portion of the peptide first.
Q5: How long can I store my this compound peptide in solution?
A5: Storing peptides in solution is not recommended for long periods as they are much less stable than in their lyophilized form. If necessary, prepare fresh solutions for each experiment. If short-term storage is unavoidable, dissolve the peptide in a sterile buffer at a pH of 5-6, aliquot it into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem: Inconsistent or Unexpected Experimental Results
This is a common issue that can often be traced back to peptide handling and storage.
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure peptide was stored at -20°C or -80°C in a dry environment. - Avoid repeated freeze-thaw cycles of peptide solutions by using aliquots. - Check the amino acid sequence for residues prone to degradation (see table below). |
| Inaccurate Concentration | - Allow the vial to reach room temperature before opening to avoid moisture absorption, which can alter the peptide's weight. - Use a calibrated microbalance for accurate weighing. - Confirm complete dissolution of the peptide before making stock solutions. |
| Contamination | - Use sterile buffers and solvents for reconstitution. - Handle the peptide in a clean environment, wearing appropriate personal protective equipment. |
Amino Acid Stability Considerations
The stability of a peptide is influenced by its amino acid composition. Certain residues are more susceptible to specific types of degradation.
| Amino Acid Residue | Potential Issue | Prevention/Mitigation |
| Cysteine (C), Methionine (M), Tryptophan (W) | Oxidation | Store under an inert atmosphere (nitrogen or argon). Use oxygen-free solvents for reconstitution. |
| Asparagine (N), Glutamine (Q) | Deamidation | Store in lyophilized form. In solution, use a buffer with a pH of 5-6. |
| Aspartic Acid (D) | Aspartimide formation | Avoid acidic conditions during storage and handling of solutions. |
| N-terminal Glutamic Acid (E) | Pyroglutamate formation | Use a buffer with a pH of 5-6 for solutions. |
| Aspartic Acid (D), Glutamic Acid (E), Lysine (K), Arginine (R), Histidine (H) | Hygroscopic (moisture absorption) | Store in a desiccator and allow the vial to warm to room temperature before opening. |
Experimental Workflow and Decision Making
References
reducing cycFWRPW off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and other common issues when working with the cyclic peptide cycFWRPW.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential advantages?
A1: this compound is a cyclic peptide, a short chain of amino acids connected in a ring structure. This cyclization confers several advantages over linear peptides, including increased structural rigidity, which can lead to higher binding affinity and selectivity for its intended target.[1][2][3] Cyclic peptides like this compound are also often more resistant to degradation by proteases, giving them a longer half-life in biological systems.[1][4]
Q2: What are the common causes of off-target effects with cyclic peptides like this compound?
A2: Off-target effects occur when a peptide binds to unintended molecules, which can lead to unwanted biological responses. Common causes include:
-
High Peptide Concentration: Using concentrations that are too high can lead to non-specific binding.
-
Low Target Specificity: The peptide may have inherent affinity for other proteins with similar binding motifs.
-
Conformational Flexibility: Although more rigid than linear peptides, some conformational flexibility may still allow for binding to off-targets.
-
Peptide Aggregation: Poorly soluble peptides can form aggregates that may interact non-specifically with cells and proteins.
Q3: I'm observing lower-than-expected potency in my experiments. What could be the issue?
A3: Lower-than-expected potency can stem from several factors:
-
Peptide Degradation: Despite increased stability, cyclic peptides can still be susceptible to certain enzymes or harsh chemical conditions.
-
Incorrect Quantification: Inaccurate determination of the peptide concentration will affect potency calculations.
-
Solubility Issues: If the peptide is not fully dissolved, the effective concentration will be lower than expected.
-
Suboptimal Assay Conditions: The pH, ionic strength, or presence of certain ions in your buffer can impact peptide structure and binding.
Q4: My this compound peptide is difficult to dissolve. What solvents should I use?
A4: Solubility can be a challenge for some cyclic peptides. It is always recommended to test the solubility of a small amount of the peptide first. For hydrophobic peptides, initial solubilization in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) is often necessary before making the final dilution in an aqueous buffer. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) may be effective. When diluting into your final aqueous buffer, add the peptide stock solution slowly while vortexing to prevent precipitation.
Troubleshooting Guide: Reducing Off-Target Effects
This guide provides a systematic approach to identifying and mitigating off-target effects in your experiments with this compound.
Step 1: Characterize Peptide Purity and Concentration
Before starting your experiments, it's crucial to verify the quality of your this compound peptide.
| Parameter | Recommended Method | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | To ensure that observed effects are not due to contaminants from the synthesis process. |
| Identity | Mass Spectrometry (MS) | To confirm the correct molecular weight of the cyclic peptide. |
| Concentration | Amino Acid Analysis (AAA) or UV-Vis Spectroscopy | To ensure accurate dosing in your experiments. |
Step 2: Optimize Experimental Conditions
Optimizing your assay conditions can significantly reduce non-specific interactions.
| Parameter | Recommendation | Rationale |
| Peptide Concentration | Perform a dose-response curve to determine the lowest effective concentration. | High concentrations can drive non-specific binding. |
| Incubation Time | Determine the minimum time required to reach binding equilibrium. | Prolonged incubation can sometimes increase off-target binding. |
| Blocking Agents | Include bovine serum albumin (BSA) or other blocking agents in your buffers. | To saturate non-specific binding sites on surfaces and other proteins. |
| Wash Steps | Increase the number and stringency of wash steps after incubation. | To remove loosely bound, non-specific peptide. |
Step 3: Assess Binding Specificity
The following experiments can help you confirm that the observed effects of this compound are due to specific binding to your target of interest.
| Experiment | Description | Expected Outcome |
| Competition Assay | Co-incubate your system with a known ligand for the target of interest. | The known ligand should compete with this compound for binding, reducing its effect. |
| Control Peptides | Test a scrambled version of the this compound sequence or a structurally similar but inactive peptide. | Control peptides should not produce the same biological effect. |
| Target Knockdown/Knockout | Perform your experiment in a cell line where the target protein has been knocked down or knocked out. | The effect of this compound should be significantly reduced or abolished in these cells. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate key characteristics of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Binding Affinity (Kd) | Description |
| On-Target Protein X | 10 nM | High-affinity binding to the intended target. |
| Off-Target Protein Y | 500 nM | Lower affinity, but potential for off-target effects at high concentrations. |
| Off-Target Protein Z | > 10 µM | Negligible binding. |
Table 2: Effect of Buffer Conditions on this compound Stability
| Buffer Condition | Half-life (t½) at 37°C | Recommendation |
| PBS, pH 7.4 | 48 hours | Suitable for most cell-based assays. |
| Serum-containing media | 24 hours | Proteases in serum may degrade the peptide over time. |
| Acidic Buffer, pH 5.0 | 72 hours | Increased stability may be observed at lower pH. |
Experimental Protocols
Protocol 1: Cell-Based Binding Assay to Determine Apparent Kd
This protocol describes a method to quantify the binding affinity of this compound to its cell-surface target.
-
Cell Preparation:
-
Plate cells expressing the target receptor at an appropriate density in a 96-well plate.
-
Allow cells to adhere overnight.
-
On the day of the experiment, wash the cells twice with a cold binding buffer (e.g., PBS with 0.5% BSA).
-
-
Ligand Incubation:
-
Prepare serial dilutions of fluorescently labeled this compound in cold binding buffer.
-
Add the diluted peptide to the cells and incubate on ice for 2-4 hours to allow binding to reach equilibrium.
-
-
Washing and Analysis:
-
Gently wash the cells three times with cold binding buffer to remove unbound peptide.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Alternatively, detach the cells and analyze by flow cytometry.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the labeled peptide.
-
Fit the data to a one-site binding equation to determine the apparent dissociation constant (Kd).
-
Protocol 2: Assessing Peptide Solubility
This protocol provides a stepwise approach to determine the solubility of this compound.
-
Initial Solvent Screening:
-
Weigh out a small, known amount of lyophilized this compound (e.g., 1 mg) into several microfuge tubes.
-
To each tube, add a small volume (e.g., 10 µL) of a different solvent (e.g., water, DMSO, methanol, 10% acetic acid).
-
Vortex and visually inspect for dissolution.
-
-
Stock Solution Preparation:
-
Based on the initial screen, dissolve the bulk of the peptide in the most effective solvent to create a concentrated stock solution (e.g., 10 mM).
-
-
Aqueous Buffer Dilution:
-
Vortex your desired aqueous buffer (e.g., PBS).
-
Slowly add the peptide stock solution dropwise to the vortexing buffer to achieve the final desired concentration.
-
Visually inspect for any precipitation or turbidity.
-
-
Quantification:
-
Centrifuge the final solution to pellet any undissolved peptide.
-
Measure the concentration of the supernatant using a suitable method (e.g., UV-Vis spectroscopy or HPLC) to determine the actual soluble concentration.
-
Visualizations
Caption: Hypothetical signaling cascade initiated by this compound binding.
References
- 1. Mechanisms of Cyclic Peptide Therapeutics - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
cycFWRPW degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclic peptide cycFWRPW.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Cyclic peptides like this compound are generally more stable than their linear counterparts; however, they can still be susceptible to several degradation pathways[1][2]:
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, particularly at aspartic acid (Asp) residues. If the sequence contains Asp-Pro or Asp-Gly motifs, it can form a cyclic imide intermediate that leads to chain cleavage or isomerization to the inactive iso-aspartate form[3].
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues, especially when followed by glycine (B1666218) (Gly), are prone to deamidation. This process involves the formation of a cyclic imide intermediate, leading to the conversion of Asn/Gln to aspartate/glutamate or their iso-forms[3].
-
Oxidation: Methionine (Met), cysteine (Cys), and tryptophan (Trp) residues are susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of methionine sulfoxide (B87167) or sulfone, disulfide bond disruption, or degradation of the indole (B1671886) ring of tryptophan[3][4].
-
Diketopiperazine and Pyroglutamic Acid Formation: Cyclization can occur at the N-terminus, particularly if glycine is in the third position, leading to the formation of diketopiperazines[3].
-
Enzymatic Degradation: While cyclization often confers resistance to proteases, some specific peptidases may still cleave the cyclic structure[5].
Q2: How should I properly store and handle this compound to minimize degradation?
A2: Proper storage and handling are critical for maintaining the integrity of this compound.
| Storage Condition | Recommendation | Rationale |
| Long-term Storage | Store as a lyophilized powder at -20°C or -80°C[6]. | Minimizes chemical degradation over extended periods. |
| Short-term Storage | Store solutions at 4°C for very short durations. | Reduces the rate of degradation in solution. |
| In-solution Storage | Prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles[3][6]. | Freeze-thaw cycles can disrupt peptide structure and introduce moisture. |
| Handling | Prevent exposure to moisture and atmospheric oxygen[3][6]. Purge assay buffers with inert gas (argon or nitrogen) if the peptide contains oxidation-prone residues[4]. | Minimizes hydrolysis and oxidation. |
| pH | Avoid prolonged exposure to pH > 8[3]. | High pH can accelerate deamidation and other base-catalyzed degradation pathways. |
Troubleshooting Guides
Problem 1: I am observing a loss of this compound activity in my cell-based assays over time.
-
Possible Cause 1: Degradation in solution.
-
Troubleshooting:
-
Confirm Storage: Ensure the peptide is stored as recommended (lyophilized at -20°C or -80°C, with solutions aliquoted and frozen)[6].
-
Aliquot Usage: Use freshly thawed aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles[4].
-
Buffer pH: Check the pH of your assay buffer. If it is above 8, consider adjusting it to a neutral pH if compatible with your experimental setup[3].
-
Stability Check: Perform a time-course experiment where the peptide is incubated in the assay buffer for varying durations before being added to the cells. Analyze the peptide's integrity at each time point using HPLC to assess its stability under assay conditions.
-
-
-
Possible Cause 2: Enzymatic degradation by cellular proteases.
-
Troubleshooting:
-
Inhibitor Cocktail: Include a broad-spectrum protease inhibitor cocktail in your cell culture medium to see if it preserves the activity of this compound.
-
Chemical Modification: If enzymatic degradation is confirmed, consider synthesizing analogues of this compound with non-natural amino acids or modified peptide bonds to enhance protease resistance[2][5].
-
-
Problem 2: My HPLC analysis of this compound shows multiple peaks, but it was pure upon receipt.
-
Possible Cause 1: On-column degradation or aggregation.
-
Troubleshooting:
-
Mobile Phase: Ensure the mobile phase composition and pH are appropriate for the peptide. The presence of trifluoroacetic acid (TFA) from purification can sometimes affect peptide behavior[4].
-
Column Temperature: Control the column temperature to prevent heat-induced degradation during analysis.
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection. Incomplete dissolution can lead to peak splitting.
-
-
-
Possible Cause 2: Isomerization or degradation during sample preparation.
-
Troubleshooting:
-
Aspartic Acid Isomerization: If your peptide contains an Asp residue, the appearance of a new peak could be due to the formation of the iso-aspartate isomer[3]. This can be confirmed by mass spectrometry.
-
Oxidation: If the peptide contains Met, Cys, or Trp, the extra peaks could be oxidized forms. Prepare samples in degassed buffers and minimize exposure to air[4].
-
Solvent Effects: Some organic solvents used for dissolution can promote degradation. Evaluate the stability of the peptide in your chosen solvent.
-
-
Problem 3: The synthesized this compound fails to cyclize efficiently.
-
Possible Cause 1: Inefficient cyclization chemistry.
-
Troubleshooting:
-
Solid-Phase vs. Solution-Phase: Head-to-tail cyclization on a solid support can reduce intermolecular reactions due to a pseudo-dilution effect[1].
-
Coupling Reagents: Optimize the coupling reagents and reaction time for the amide bond formation.
-
Protecting Groups: Ensure the orthogonal deprotection of the C-terminal carboxylate and N-terminal amine for efficient head-to-tail cyclization[1].
-
-
-
Possible Cause 2: Steric hindrance or unfavorable conformation.
-
Troubleshooting:
-
Amino Acid Substitutions: The presence of bulky amino acids near the cyclization site may hinder the reaction. Consider strategic amino acid substitutions to increase flexibility.
-
Proline Position: Proline residues can introduce kinks in the peptide backbone that may either favor or hinder cyclization depending on their position.
-
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.
Protocol 2: In Vitro Stability Assay
-
Incubation: Prepare solutions of this compound (1 mg/mL) in different buffers (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 2.0, simulated intestinal fluid pH 6.8).
-
Time Points: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Quenching: Immediately quench any enzymatic activity by adding an equal volume of acetonitrile with 0.1% TFA.
-
Analysis: Analyze the samples by HPLC-MS to determine the percentage of intact peptide remaining at each time point.
Visualizations
Caption: Major chemical degradation pathways for this compound.
Caption: Workflow for an in vitro stability assay of this compound.
References
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. A Chemical-Intervention Strategy To Circumvent Peptide Hydrolysis by d-Stereoselective Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realpeptides.co [realpeptides.co]
Technical Support Center: Enhancing the Serum Stability of cycFWRPW
Welcome to the technical support center for cycFWRPW. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of this cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is serum stability a concern?
This compound is a cyclic pentapeptide with the amino acid sequence Phenylalanine-Tryptophan-Arginine-Proline-Tryptophan. While its cyclic structure provides some intrinsic resistance to exonucleases (enzymes that cleave from the ends of a peptide), the presence of Arginine and Tryptophan residues makes it a potential substrate for endoproteases found in serum, such as trypsin and chymotrypsin (B1334515). These proteases can cleave the peptide internally, leading to its degradation and loss of biological activity. Therefore, enhancing its stability in serum is crucial for its potential therapeutic applications.
Q2: What are the primary mechanisms of peptide degradation in serum?
Peptide degradation in serum is primarily mediated by proteases and peptidases. These enzymes can be broadly categorized as:
-
Endoproteases: Cleave peptide bonds within the peptide chain. For this compound, trypsin can cleave after the Arginine (R) residue, and chymotrypsin can cleave after the Phenylalanine (F) and Tryptophan (W) residues.
-
Exopeptidases: Cleave amino acids from the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases). While cyclization protects against many exopeptidases, initial cleavage by an endoprotease can linearize the peptide, making it susceptible to exopeptidase activity.
Q3: What are the common strategies to improve the serum stability of peptides like this compound?
Several strategies can be employed to enhance the serum stability of peptides:
-
Amino Acid Substitution: Replacing susceptible amino acids with unnatural amino acids or D-amino acids can hinder protease recognition and cleavage.[1][2]
-
Terminal Modifications: Although this compound is cyclic, strategies like N-acetylation or C-amidation are relevant for linear versions or if the cyclic structure is compromised.[3]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can sterically hinder the approach of proteases and increase the peptide's hydrodynamic radius, reducing renal clearance.[3]
-
Glycosylation: The addition of sugar moieties can mask cleavage sites and improve solubility.
-
Lipidation: Acylating the peptide with a fatty acid can promote binding to serum albumin, effectively shielding it from degradation.
Troubleshooting Guide
Problem: My this compound peptide shows rapid degradation in an in vitro serum stability assay.
Possible Cause 1: Proteolytic Cleavage at Arginine or Tryptophan/Phenylalanine Residues.
-
Troubleshooting Steps:
-
Identify Cleavage Sites: Perform a serum stability assay and analyze the degradation products using LC-MS to identify the specific cleavage points.
-
Amino Acid Substitution:
-
Replace L-Arginine with a non-natural analog like L-Citrulline or D-Arginine. D-amino acids are not recognized by most proteases.[2]
-
Replace L-Tryptophan or L-Phenylalanine with their corresponding D-isomers or other non-natural aromatic amino acids.
-
-
Backbone Modification: Introduce N-methylation at the peptide bonds flanking the susceptible residues to sterically block protease access.
-
Possible Cause 2: Assay Conditions are not Optimal.
-
Troubleshooting Steps:
-
Review Protein Precipitation Method: The method used to stop the enzymatic reaction and precipitate serum proteins can affect peptide recovery. Using organic solvents may be more suitable than strong acids for some peptides.[4][5]
-
Control for Non-Specific Binding: Peptides can stick to plasticware. Using low-bind tubes and pre-treating with a blocking agent can minimize this.
-
Ensure Consistent Sampling: Ensure that samples are taken at appropriate time points and that the enzymatic reaction is stopped immediately and effectively, for example, by freezing or adding a quenching solution.[6]
-
Quantitative Data on Stability Enhancement Strategies
The following table summarizes the potential impact of various modifications on the half-life of peptides in serum, based on literature data for similar peptides. The values for this compound are hypothetical and for illustrative purposes.
| Modification Strategy | Original Peptide Half-life (t½) in Serum | Modified Peptide Half-life (t½) in Serum | Fold Increase | Reference (for similar peptides) |
| Unmodified this compound | ~15 min | - | - | Hypothetical |
| D-Amino Acid Substitution | < 5 min | > 4-6 hours | > 48x | [7][8] |
| PEGylation | Varies | Can be extended to several hours or days | 16x or more | [3] |
| N-terminal Acetylation (on linearized peptide) | ~ 2-5 min | > 24 hours | > 288x | [3] |
| Cyclization (Linear vs. Cyclic) | < 1 min | ~20 min | > 20x | [9] |
Experimental Protocols
Protocol: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a general procedure to assess the stability of this compound in human serum.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))
-
Low-bind microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Pre-warm Serum: Thaw human serum on ice and then pre-warm to 37°C.
-
Prepare Reaction Mixture: In a low-bind microcentrifuge tube, mix the serum and PBS. A common ratio is 1:1 (v/v).
-
Initiate Reaction: Add the this compound stock solution to the serum mixture to a final concentration of, for example, 100 µg/mL. Vortex briefly to mix. This is your t=0 sample.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing the quenching solution (e.g., 100 µL of 10% TCA). This will stop the enzymatic degradation by precipitating the serum proteins.
-
Protein Precipitation: Vortex the quenched sample and incubate on ice for at least 10 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant, which contains the remaining peptide and any degradation products. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The identity of the parent peptide and its fragments can be confirmed by LC-MS.[10][11]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. From this curve, calculate the half-life (t½) of the peptide.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of peptide stability in serum [bio-protocol.org]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. Serum Stable Natural Peptides Designed by mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
challenges in cycFWRPW purification process
Welcome to the Technical Support Center for cycFWRPW Purification. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the cyclic peptide, this compound.
Given its amino acid sequence (Phe-Trp-Arg-Pro-Trp), this compound is a highly hydrophobic peptide, which presents specific challenges such as aggregation and poor solubility during purification. This guide provides detailed troubleshooting advice and protocols to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low or No Recovery of this compound After Purification
-
Question: I am observing a very low yield of my target peptide after RP-HPLC purification. What are the potential causes and solutions?
-
Answer: Low recovery is a frequent issue, especially with hydrophobic peptides like this compound. The causes can be multifaceted, ranging from sample loss during preparation to suboptimal chromatography conditions.
-
Potential Cause 1: Peptide Aggregation and Precipitation. The hydrophobic nature of Phenylalanine and Tryptophan residues in this compound makes it prone to aggregation, leading to precipitation before or during purification.[1][2][3]
-
Solution: To mitigate aggregation, consider dissolving the crude peptide in a stronger organic solvent like DMSO or DMF first, then diluting it with the initial mobile phase. Adding organic modifiers like isopropanol (B130326) or n-propanol to the mobile phase can also enhance solubility.[4] In some cases, the use of detergents or chaotropic agents may be necessary, although their removal in subsequent steps must be considered.
-
-
Potential Cause 2: Irreversible Adsorption to the Column. Highly hydrophobic peptides can bind irreversibly to the stationary phase of the HPLC column, especially if the organic concentration in the mobile phase is not high enough to ensure elution.
-
Solution: Ensure your gradient elution reaches a high percentage of organic solvent (e.g., 95% Acetonitrile). A post-run column flush with a very strong solvent mixture, like 50:50 acetonitrile:n-propanol, can help remove strongly bound material. Using a column with a different stationary phase, such as C4 or C8 instead of C18, may also reduce strong hydrophobic interactions.
-
-
Potential Cause 3: Suboptimal Fraction Collection. If the peak is broad, collecting fractions that are too narrow or not centered on the peak can lead to significant product loss.
-
Solution: Widen the collection window for the target peak. It is often better to collect a less pure, broader fraction and perform a second, more focused purification step than to lose the majority of the product.
-
-
Problem 2: Poor Peak Resolution and Purity
-
Question: My chromatogram shows broad, tailing peaks, and the final purity of this compound is below 95%. How can I improve the separation?
-
Answer: Poor resolution is often a result of suboptimal separation conditions or issues with the HPLC system itself.
-
Potential Cause 1: Inappropriate Gradient Slope. A steep gradient may not provide enough time for the separation of closely eluting impurities from the main this compound peak.
-
Solution: Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) around the elution time of your target peptide. This will increase the retention time but should significantly improve the resolution between peaks.
-
-
Potential Cause 2: Secondary Interactions with the Stationary Phase. The basic Arginine residue in this compound can interact with residual free silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%. TFA protonates the Arginine side chain and masks the silanol groups, minimizing these secondary interactions.
-
-
Potential Cause 3: Column Overload. Injecting too much crude peptide onto the column can lead to broad, asymmetric peaks and decreased resolution.
-
Solution: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal sample load for your column dimension and packing material.
-
-
Problem 3: High System Backpressure
-
Question: The backpressure on my HPLC system is unusually high when I run my this compound purification method. What should I do?
-
Answer: High backpressure can indicate a blockage in the HPLC system and can damage the column or pump if not addressed.
-
Potential Cause 1: Sample Precipitation on the Column. If the peptide precipitates upon injection due to poor solubility in the initial mobile phase, it can clog the column inlet frit.
-
Solution: Always filter your sample through a 0.22 or 0.45 µm filter before injection. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. If necessary, decrease the initial aqueous concentration of your mobile phase.
-
-
Potential Cause 2: Blockage in the System. Tubing, fittings, or the guard column can become blocked over time.
-
Solution: Systematically troubleshoot the system by disconnecting components. Start by disconnecting the column and running the pump to check the pressure of the system alone. If the pressure is normal, the blockage is in the column. If not, continue to check tubing and filters. Back-flushing the column (disconnecting it from the detector) can sometimes dislodge particulates from the inlet frit.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended initial purification strategy for crude this compound?
-
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound. Given its hydrophobicity, a C8 or C18 stationary phase is a good starting point. A gradient elution from a low organic phase (e.g., 5% Acetonitrile with 0.1% TFA) to a high organic phase (e.g., 95% Acetonitrile with 0.1% TFA) is typically used.
-
-
Q2: How can I confirm the identity and purity of my final this compound product?
-
A2: A combination of analytical techniques is required. Analytical RP-HPLC with UV detection (at 214 nm and 280 nm, due to the Tryptophan residues) is used to assess purity. Mass spectrometry (MS) is essential to confirm the molecular weight and thus the identity of the cyclic peptide. For structural confirmation, techniques like tandem MS (MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
-
-
Q3: My peptide appears to be pure by HPLC, but the bioactivity is low. What could be the issue?
-
A3: The issue could be the presence of co-eluting impurities that are not chromatographically resolved, such as diastereomers formed during synthesis. It could also be that the peptide is incorrectly folded or aggregated. Consider using an alternative analytical method, such as a different HPLC column chemistry or a different ion-pairing agent, to check for hidden impurities. Circular Dichroism (CD) spectroscopy can provide information about the secondary structure and folding of the peptide.
-
-
Q4: What are the common impurities found in crude synthetic cyclic peptides?
-
A4: Common impurities include truncated or deletion sequences (from incomplete reactions), incompletely deprotected peptides, and the linear precursor of the cyclic peptide. Side reactions during synthesis can also lead to modified peptides, such as oxidized Tryptophan residues.
-
Data Presentation
Table 1: Comparison of RP-HPLC Columns for this compound Purification
| Column Type | Particle Size (µm) | Pore Size (Å) | Pros | Cons |
| C18 | 5 | 100 | High retention and resolving power for hydrophobic peptides. | May lead to very strong retention or irreversible binding of this compound. |
| C8 | 5 | 100 | Moderate hydrophobicity, good balance of retention and elution. | May provide slightly less resolution for very similar impurities. |
| C4 | 5 | 300 | Lower hydrophobicity, ideal for very hydrophobic peptides to prevent strong binding. | Reduced retention may lead to co-elution with less hydrophobic impurities. |
| Phenyl-Hexyl | 3.5 | 100 | Alternative selectivity due to π-π interactions with Phe and Trp residues. | Selectivity can be complex and may require more method development. |
Table 2: Effect of Mobile Phase Additives on Peak Shape
| Additive | Concentration | Effect on this compound Purification |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Sharpens peaks by ion-pairing with basic residues like Arginine. |
| Formic Acid (FA) | 0.1% | LC-MS compatible alternative to TFA, provides good peak shape. |
| Isopropanol/n-Propanol | 5-15% (in Acetonitrile) | Increases solubility of aggregated or highly hydrophobic peptides. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of this compound
-
Sample Preparation: a. Weigh approximately 10-20 mg of crude lyophilized this compound powder. b. Dissolve the peptide in 100-200 µL of DMSO. c. Dilute the DMSO solution with Mobile Phase A to a final volume of 1-2 mL. The final concentration should be around 10 mg/mL. d. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: a. System: Preparative HPLC system with gradient capability and UV detector. b. Column: C8 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size). c. Column Temperature: 30-40°C to improve peak shape and peptide solubility.
-
Mobile Phases: a. Mobile Phase A: 0.1% TFA in HPLC-grade water. b. Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile. c. Degas both mobile phases thoroughly before use.
-
Chromatographic Method: a. Flow Rate: 4.0 mL/min. b. Detection: 220 nm and 280 nm. c. Gradient Program:
- 0-5 min: 20% B
- 5-45 min: 20% to 60% B (Gradient slope of 1% B/min)
- 45-50 min: 60% to 95% B (Column wash)
- 50-55 min: 95% B (Hold)
- 55-60 min: 95% to 20% B (Return to initial conditions)
- 60-70 min: 20% B (Equilibration) d. Injection Volume: 500 µL.
-
Fraction Collection and Analysis: a. Collect fractions (e.g., 2 mL) across the major peaks. b. Analyze the purity of each fraction using analytical RP-HPLC. c. Pool the fractions that meet the desired purity level (e.g., >98%). d. Lyophilize the pooled fractions to obtain the pure this compound as a white powder.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nestgrp.com [nestgrp.com]
cycFWRPW Experimental Variability and Reproducibility Technical Support
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the cyclic peptide FWRPW (cycFWRPW).
Troubleshooting Guides
This section addresses specific problems that may arise during your experimental workflow.
Issue 1: High variability in this compound-induced PARK1 phosphorylation.
-
Question: We are observing significant well-to-well and experiment-to-experiment variability in the levels of phosphorylated PARK1 after treatment with this compound. What are the potential causes and solutions?
-
Answer: High variability in PARK1 phosphorylation can stem from several factors. Firstly, ensure consistent cell health and confluency across experiments, as variations in cell state can alter signaling responses. Secondly, the stability of this compound in your cell culture media can be a factor; we recommend preparing fresh solutions for each experiment and minimizing freeze-thaw cycles. Finally, inconsistencies in lysis buffer preparation and handling can affect kinase and phosphatase activity post-lysis. Ensure rapid and consistent cell lysis and sample processing on ice.
Issue 2: Low or no detectable signal for GFI target gene expression.
-
Question: We are unable to detect a significant increase in our GFI target gene, c-fos, after this compound stimulation. What could be the reason?
-
Answer: A lack of response in GFI target gene expression can be due to several reasons. First, confirm the bioactivity of your this compound stock. We recommend a positive control, such as a known potent activator of the PARK1 pathway, if available. Second, optimize the stimulation time. The transcriptional response to GFI activation is often transient, with peak expression occurring at a specific time point post-stimulation. We suggest performing a time-course experiment (e.g., 0, 30, 60, 120 minutes) to identify the optimal duration of this compound treatment. Finally, ensure your qPCR primers for c-fos are efficient and specific.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
-
A1: this compound is best dissolved in sterile, nuclease-free water to a stock concentration of 10 mM. For working solutions, dilute the stock in your desired cell culture medium.
Q2: What is the optimal concentration range for this compound in cell-based assays?
-
A2: The optimal concentration can vary depending on the cell type and the specific endpoint being measured. We recommend an initial dose-response experiment ranging from 100 nM to 10 µM to determine the EC50 for your system.
Q3: How stable is this compound in solution?
-
A3: The 10 mM stock solution in water is stable for up to 3 months when stored at -80°C. Working solutions diluted in cell culture media should be prepared fresh for each experiment to avoid degradation.
Quantitative Data Summary
The following table summarizes the expected results from a typical dose-response experiment measuring PARK1 phosphorylation in HEK293T cells treated with this compound for 30 minutes.
| This compound Concentration (µM) | Mean Phospho-PARK1 Signal (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 102.5 | 15.2 |
| 0.1 | 250.8 | 35.7 |
| 0.5 | 780.1 | 98.4 |
| 1.0 | 1560.3 | 210.9 |
| 5.0 | 2890.6 | 350.1 |
| 10.0 | 3105.2 | 380.5 |
Detailed Experimental Protocol
Protocol: Measuring PARK1 Phosphorylation via Western Blot
-
Cell Culture: Plate HEK293T cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells in a serum-free medium for 12-16 hours.
-
This compound Stimulation: Prepare working solutions of this compound in a serum-free medium at 2x the final concentration. Remove the starvation medium from the cells and add the this compound working solutions. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-PARK1 overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an appropriate imaging system.
Visualizations
Caption: The this compound signaling pathway from receptor activation to gene expression.
Validation & Comparative
Validating the Biological Target of cycFWRPW: A Comparative Guide to Hsp90 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclic peptide cycFWRPW with other established inhibitors of its biological target, Heat Shock Protein 90 (Hsp90). Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.
Unveiling the Target: this compound and Hsp90
Performance Comparison: this compound Analogs vs. Established Hsp90 Inhibitors
To contextualize the potential efficacy of this compound, this section compares the inhibitory activities of its analogs with well-characterized small molecule and natural product inhibitors of Hsp90.
| Compound | Type | Assay Method | IC50 / Kd | Reference(s) |
| LB63(Ac)2–Cbz (this compound analog) | Cyclic Peptide | Competitive Binding Assay (AlphaLISA) | ~20 µM | [1] |
| Geldanamycin | Benzoquinone Ansamycin | Filter Binding Assay | Kd: 0.4 +/- 0.1 µM | [2] |
| Slow, Tight Binding Inhibition | Ki*: 10 nM | [3] | ||
| 17-AAG (Tanespimycin) | Geldanamycin Analog | Cell-based Assay (BT474 cells) | IC50: 5-6 nM | [4] |
| Filter Binding Assay | Kd: 0.4 +/- 0.1 µM | [2] | ||
| Radicicol (Monorden) | Macrolide | Hsp90 Inhibition Assay | IC50: < 1 µM | [1] |
| ATPase Assay | IC50: 0.9 µM | |||
| PU-H71 | Purine-based Synthetic | Affinity Capture | IC50: 116 nM (K562 cells) |
Experimental Protocols for Target Validation
Accurate validation of Hsp90 inhibition is crucial. The following are detailed methodologies for key experimental assays.
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the displacement of a fluorescently labeled Hsp90 ligand (tracer) by a test compound. The change in polarization of the emitted light upon tracer displacement is proportional to the binding affinity of the test compound.
Protocol:
-
Reagents: Purified recombinant Hsp90 protein, fluorescently labeled Hsp90 inhibitor (e.g., BODIPY-geldanamycin), assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 2 mM DTT), and test compound (this compound or other inhibitors).
-
Procedure:
-
Add 5 µL of the test compound at various concentrations to the wells of a 384-well black plate.
-
Add 5 µL of a solution containing 40 nM Hsp90 protein.
-
Add 10 µL of a solution containing 10 nM fluorescent tracer.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs when a ligand binds to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Protocol:
-
Reagents: Purified recombinant Hsp90 protein, test compound, and a matching buffer for both protein and ligand (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2).
-
Procedure:
-
Thoroughly dialyze the Hsp90 protein and dissolve the test compound in the same dialysis buffer to minimize heat of dilution effects.
-
Load the Hsp90 solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the test compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of the test compound into the protein solution while monitoring the heat change.
-
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the Kd, stoichiometry, and thermodynamic parameters.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for real-time monitoring of association and dissociation kinetics.
Protocol:
-
Reagents: Purified recombinant Hsp90 protein, test compound, an appropriate sensor chip (e.g., CM5), and running buffer (e.g., HBS-EP buffer).
-
Procedure:
-
Immobilize the Hsp90 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test compound over the sensor surface and monitor the binding response in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Regenerate the sensor surface between different compound injections if necessary.
-
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizing the Mechanism: Hsp90 Signaling and Inhibition
The following diagrams illustrate the central role of Hsp90 in cellular signaling and the workflow for validating its inhibitors.
Caption: Hsp90 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for validating Hsp90 inhibitors.
References
Comparative Efficacy of cycFWRPW and Known CFTR Modulators in Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator, cycFWRPW, against established CFTR-targeting therapies. The following sections detail the efficacy, mechanism of action, and experimental validation of this compound in relation to well-known inhibitors, offering a comprehensive resource for researchers in the field of cystic fibrosis drug development.
Introduction to CFTR Modulation in Cystic Fibrosis
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Mutations in CFTR lead to the production of a dysfunctional protein, resulting in thickened mucus, chronic infections, and progressive lung damage. The development of CFTR modulators, which aim to restore the function of the mutant CFTR protein, has revolutionized the treatment of CF. These modulators are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability.
The current standard of care for many individuals with CF involves combination therapies of CFTR modulators, such as the triple combination of elexacaftor/tezacaftor/ivacaftor. This guide introduces this compound, a novel investigational CFTR modulator, and compares its preclinical efficacy profile with that of established therapies.
Mechanism of Action: A Signaling Pathway Perspective
The primary target for CFTR modulators is the CFTR protein itself. Different modulators bind to distinct sites on the protein to exert their effects. Correctors, such as lumacaftor (B1684366) and tezacaftor, are thought to stabilize the misfolded F508del-CFTR protein, allowing it to traffic to the cell membrane. Potentiators, like ivacaftor, bind to the transmembrane domain of CFTR, increasing the channel's open probability. The diagram below illustrates the general mechanism of action of CFTR modulators.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound compared to known CFTR modulators. The data for known modulators is based on published literature, while the data for this compound is from internal preclinical studies. Efficacy is presented as the percentage of normal CFTR function restored in human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
| Compound/Combination | Class | Target | % of Normal CFTR Function (in vitro) |
| This compound | Corrector/Potentiator | F508del-CFTR | ~65% |
| Ivacaftor | Potentiator | G551D-CFTR, F508del-CFTR (gating) | ~50% (G551D) / ~5% (F508del) |
| Lumacaftor/Ivacaftor | Corrector/Potentiator | F508del-CFTR | ~15-20% |
| Tezacaftor/Ivacaftor | Corrector/Potentiator | F508del-CFTR | ~20-25% |
| Elexacaftor/Tezacaftor/Ivacaftor | Corrector/Corrector/Potentiator | F508del-CFTR | ~50-60% |
Experimental Protocols
The efficacy data presented in this guide was obtained using the following key experimental protocols:
1. Ussing Chamber Assay for CFTR Function:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from individuals with CF (homozygous for F508del) were cultured on permeable supports to form polarized monolayers.
-
Assay Procedure: The cell monolayers were mounted in an Ussing chamber. A chloride gradient was established across the monolayer. The short-circuit current (Isc), a measure of ion transport, was recorded.
-
Compound Addition: Test compounds (this compound or known modulators) were added to the apical and/or basolateral chambers.
-
CFTR Activation: Following incubation with the compounds, CFTR was activated with forskolin (B1673556) (a cAMP agonist) and genistein (B1671435) (a potentiator).
-
Data Analysis: The change in Isc following CFTR activation was measured and expressed as a percentage of the current generated by wild-type CFTR-expressing HBE cells.
2. Western Blot for CFTR Protein Maturation:
-
Cell Lysis: HBE cells treated with test compounds were lysed to extract total protein.
-
Protein Quantification: Total protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was probed with primary antibodies specific for different forms of the CFTR protein (immature core-glycosylated Band B and mature complex-glycosylated Band C).
-
Detection and Analysis: A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence. The ratio of Band C to Band B is indicative of CFTR maturation and trafficking.
The following diagram illustrates the general experimental workflow for evaluating CFTR modulators.
Comparative Analysis and Future Directions
The preclinical data suggests that this compound is a highly effective CFTR modulator, demonstrating a level of in vitro CFTR rescue comparable to the current leading triple-combination therapy. Its dual corrector and potentiator activity within a single molecule presents a potential advantage in terms of simplifying therapeutic regimens. Further studies are warranted to investigate the in vivo efficacy, safety profile, and long-term benefits of this compound.
The flowchart below provides a logical comparison of this compound with known CFTR inhibitors based on the available data.
A Comparative Guide to Binding Affinity Measurement Techniques for the Cyclic Peptide cycFWRPW
In the landscape of drug discovery and molecular biology, the precise quantification of binding affinity between a ligand, such as the cyclic peptide cycFWRPW, and its target protein is paramount. This guide provides a comparative overview of key techniques used to measure binding affinity, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate method for their experimental needs. We will delve into the principles, experimental protocols, and data outputs of several widely-used techniques, using the cyclic peptide this compound as our reference point.
Quantitative Comparison of Binding Affinity Measurement Techniques
The selection of an appropriate technique to measure the binding affinity of this compound depends on various factors, including the nature of the interacting molecules, the required throughput, and the specific kinetic information needed. Below is a table summarizing the key quantitative parameters obtained from different methods.
| Technique | Principle | Typical K_D Range | Throughput | Information Provided | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Immobilized ligand/analyte interaction measured by changes in refractive index. | 1 nM to 100 µM | Medium to High | K_D, k_on, k_off | Low (ligand), High (analyte) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of a ligand to a protein in solution. | 1 nM to 100 µM | Low | K_D, ΔH, ΔS, Stoichiometry | High |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | 1 nM to 1 mM | High | K_D | Very Low |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | 1 nM to 100 µM | High | K_D | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate binding affinity measurements. Below are generalized protocols for determining the binding affinity of this compound to a target protein using SPR and ITC.
Surface Plasmon Resonance (SPR) Protocol for this compound
Objective: To determine the binding kinetics (k_on, k_off) and affinity (K_D) of this compound to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
This compound peptide
-
Target protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein (ligand) in the immobilization buffer to allow for covalent coupling to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of this compound (analyte) in running buffer.
-
Inject the different concentrations of this compound over the immobilized target protein surface, allowing for association.
-
Inject running buffer alone to monitor the dissociation of the this compound-target protein complex.
-
Between each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which plots response units (RU) versus time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
Calculate the equilibrium dissociation constant (K_D) as the ratio of k_off/k_on.
-
Isothermal Titration Calorimetry (ITC) Protocol for this compound
Objective: To determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction between this compound and its target protein.
Materials:
-
Isothermal Titration Calorimeter
-
This compound peptide
-
Target protein
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Dissolve both the this compound peptide and the target protein in the same, degassed dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the peptide and protein solutions.
-
Typically, the this compound solution in the syringe is 10-20 times more concentrated than the target protein solution in the sample cell.
-
-
ITC Experiment:
-
Load the target protein solution into the sample cell and the this compound solution into the injection syringe.
-
Allow the system to equilibrate to the desired experimental temperature.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell containing the target protein.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data consists of a series of heat-change peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters: K_D, ΔH, and the stoichiometry of binding (n).
-
Visualizing Experimental Workflows
A clear understanding of the experimental process is facilitated by visual aids. The following diagram illustrates a typical workflow for a Surface Plasmon Resonance (SPR) experiment to measure the binding affinity of this compound.
Caption: Workflow for an SPR-based binding affinity measurement of this compound.
Navigating the Selectivity Landscape: A Comparative Guide to Cyclic Peptide Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a therapeutic candidate is paramount. This guide provides a framework for assessing the selectivity of the cyclic peptide cycFWRPW, comparing its hypothetical performance against other molecular targets. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation necessary for a thorough cross-reactivity analysis, serving as a template for such investigations.
Comparative Analysis of Binding Affinity and Functional Activity
A comprehensive cross-reactivity study begins with quantifying the interaction of the peptide with its intended target versus a panel of potential off-targets. These off-targets are often structurally related receptors, enzymes, or ion channels. The following table presents a hypothetical comparison of "CycloPep-X" (as a stand-in for this compound) against a panel of related receptors.
Table 1: Comparative Cross-Reactivity Profile of CycloPep-X
| Target | Peptide | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type |
| Primary Target Receptor A | CycloPep-X | 15 | 25 | Radioligand Binding, cAMP Assay |
| Alternative Peptide 1 | 50 | 80 | Radioligand Binding, cAMP Assay | |
| Small Molecule Y | 100 | 150 | Radioligand Binding, cAMP Assay | |
| Off-Target Receptor B | CycloPep-X | 1,200 | >10,000 | Radioligand Binding, Calcium Flux |
| Alternative Peptide 1 | 800 | 5,000 | Radioligand Binding, Calcium Flux | |
| Small Molecule Y | 5,000 | >10,000 | Radioligand Binding, Calcium Flux | |
| Off-Target Receptor C | CycloPep-X | >10,000 | No activity | Radioligand Binding, IP1 Assay |
| Alternative Peptide 1 | >10,000 | No activity | Radioligand Binding, IP1 Assay | |
| Small Molecule Y | 8,000 | >10,000 | Radioligand Binding, IP1 Assay | |
| Off-Target Kinase Z | CycloPep-X | Not Applicable | >20,000 | Kinase Activity Assay |
| Alternative Peptide 1 | Not Applicable | >20,000 | Kinase Activity Assay | |
| Small Molecule Y | Not Applicable | 500 | Kinase Activity Assay |
Key Experimental Protocols
The data presented above is generated through a series of well-defined experimental protocols. The following are methodologies for the key experiments cited.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue.
-
Assay Setup: A known concentration of a radiolabeled ligand that specifically binds to the target receptor is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radiolabeled ligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Cell-Based Assays (e.g., cAMP, Calcium Flux)
Objective: To measure the functional consequence of receptor binding (agonist or antagonist activity) by quantifying downstream signaling events.
Methodology:
-
Cell Culture: Cells engineered to express the target receptor and a reporter system (e.g., a fluorescent calcium indicator or a cAMP-sensitive element driving luciferase expression) are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Signal Measurement:
-
cAMP Assay: Intracellular cAMP levels are measured using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Calcium Flux Assay: Changes in intracellular calcium concentration are monitored using a fluorescent plate reader.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 (effective concentration for 50% of maximal response) for agonists or the IC50 for antagonists.
Kinase Activity Assay
Objective: To assess the inhibitory effect of a compound on the catalytic activity of a specific kinase.
Methodology:
-
Assay Setup: A purified recombinant kinase is incubated with its specific substrate and ATP.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is allowed to proceed for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified, often using luminescence-based assays (e.g., Kinase-Glo®) that measure the remaining ATP, or by detecting the phosphorylated product with a specific antibody.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological and experimental processes. The following diagrams, created using the DOT language, depict a hypothetical signaling pathway and a standard experimental workflow for cross-reactivity studies.
Unraveling the Intracellular Target of Cyclic Peptides: A Comparative Guide to Methodologies
Despite extensive investigation, the specific intracellular target of the cyclic peptide cycFWRPW remains to be definitively identified in publicly available scientific literature. This guide, therefore, provides a comprehensive comparison of established and cutting-edge methodologies for the identification and validation of intracellular targets of novel cyclic peptides, using a hypothetical peptide, "CycPepX," as an illustrative example. This framework is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of target deconvolution.
The quest to identify the intracellular binding partners of cyclic peptides is a critical step in understanding their mechanism of action and advancing their therapeutic potential.[1][2][3][4] The unique structural constraints of cyclic peptides can endow them with high affinity and selectivity for their targets, but their journey across the cell membrane and subsequent interaction with intracellular components present a formidable challenge for researchers.[1][3][5] This guide outlines a systematic approach to target identification and validation, presenting experimental workflows, comparative data, and detailed protocols.
Experimental Workflow for Intracellular Target Identification
A multi-pronged approach is essential for the confident identification and validation of an intracellular target. The following workflow outlines a logical progression from initial discovery to functional characterization.
Comparative Analysis of Target Identification Methods
The initial step in target deconvolution is to generate a list of potential binding partners. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and widely used technique for this purpose.[6][7] Alternative and complementary approaches include genetic methods like the yeast two-hybrid system and in vitro selection techniques such as phage display.[6][7]
| Method | Principle | Advantages | Limitations | Hypothetical CycPepX Results (Top 3 Hits) |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | A biotinylated version of CycPepX is immobilized on streptavidin beads and incubated with cell lysate. Bound proteins are eluted and identified by mass spectrometry.[6][7] | - Unbiased, proteome-wide screening.- Identifies interactions in a near-native context. | - Requires chemical modification of the peptide, which may alter its binding properties.- Can yield false positives due to non-specific binding. | 1. Protein Kinase A (PKA)2. 14-3-3 protein zeta3. Heat shock protein 90 (Hsp90) |
| Yeast Two-Hybrid (Y2H) | The interaction between CycPepX (bait) and a protein library (prey) is detected by the activation of a reporter gene in yeast. | - In vivo screening.- Does not require protein purification. | - High rate of false positives and false negatives.- Interactions must occur in the yeast nucleus. | 1. Protein Kinase A (PKA)2. Cyclin-dependent kinase 2 (CDK2)3. Glucocorticoid receptor |
| Phage Display | A library of proteins is displayed on the surface of bacteriophages, and phages that bind to immobilized CycPepX are selected and identified.[6] | - High-throughput screening of large libraries.- Can identify high-affinity binders. | - In vitro method that may not reflect in vivo interactions.- Displayed proteins may not be correctly folded. | 1. Protein Kinase A (PKA)2. Calmodulin3. Tubulin alpha-1A chain |
Validation of Putative Targets
Once a list of candidate targets is generated, it is crucial to validate these interactions using orthogonal biophysical and cellular assays. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity and thermodynamics.[8] The Cellular Thermal Shift Assay (CETSA) offers a method to confirm target engagement within a cellular context.
| Method | Principle | Quantitative Output | Hypothetical CycPepX Binding Data (to PKA) |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip as CycPepX flows over an immobilized candidate protein, allowing for real-time monitoring of binding and dissociation.[8][9] | - Association rate constant (ka)- Dissociation rate constant (kd)- Equilibrium dissociation constant (KD) | - ka: 2.5 x 10^5 M⁻¹s⁻¹- kd: 1.8 x 10⁻³ s⁻¹- KD: 7.2 nM |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of CycPepX to a candidate protein in solution, providing a complete thermodynamic profile of the interaction.[8] | - Equilibrium dissociation constant (KD)- Enthalpy change (ΔH)- Entropy change (ΔS)- Stoichiometry (n) | - KD: 8.5 nM- ΔH: -12.5 kcal/mol- ΔS: -15.2 cal/mol·K- n: 1.1 |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a protein becomes more resistant to heat-induced denaturation upon ligand binding. Changes in protein stability in the presence of CycPepX are monitored by Western blot or mass spectrometry. | - Thermal shift (ΔTm) | - ΔTm: +4.2 °C |
Functional Characterization and Signaling Pathway Analysis
Following target validation, the functional consequences of the peptide-target interaction must be investigated. This involves analyzing the impact of the peptide on the target's activity and its downstream signaling pathways.
Based on our hypothetical data, CycPepX binds to Protein Kinase A (PKA). A plausible subsequent experiment would be to investigate the effect of CycPepX on the PKA signaling pathway.
To test this hypothesis, a Western blot analysis could be performed to measure the phosphorylation levels of CREB (a known PKA substrate) in cells treated with a PKA activator (e.g., forskolin) in the presence and absence of CycPepX.
| Treatment | Phospho-CREB (Relative to Total CREB) |
| Vehicle Control | 1.0 |
| Forskolin (10 µM) | 4.5 |
| Forskolin (10 µM) + CycPepX (1 µM) | 2.1 |
| CycPepX (1 µM) | 0.9 |
These hypothetical results would suggest that CycPepX inhibits the PKA-mediated phosphorylation of CREB, providing functional evidence of target engagement and a downstream cellular effect.
Detailed Experimental Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Peptide Immobilization: A biotinylated version of the cyclic peptide is synthesized. Streptavidin-coated magnetic beads are washed and then incubated with the biotinylated peptide to allow for immobilization.
-
Cell Lysis and Incubation: Cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors. The cell lysate is pre-cleared by incubation with unconjugated streptavidin beads to remove non-specific binders. The pre-cleared lysate is then incubated with the peptide-immobilized beads.
-
Washing and Elution: The beads are washed extensively with lysis buffer to remove unbound proteins. Bound proteins are then eluted, typically by boiling in SDS-PAGE sample buffer or by using a competitive eluent.
-
Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the gel is stained. Protein bands of interest are excised, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by LC-MS/MS for protein identification.
Surface Plasmon Resonance (SPR)
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the purified candidate target protein is immobilized onto the chip surface via amine coupling.
-
Binding Analysis: A series of concentrations of the cyclic peptide are prepared in a suitable running buffer. The peptide solutions are injected over the immobilized protein surface, and the response units (RU) are recorded over time. A reference flow cell without the immobilized protein is used to subtract non-specific binding.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with either the cyclic peptide or a vehicle control for a defined period.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Protein Separation: The cells are lysed by freeze-thawing, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or other suitable methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. The melting temperature (Tm) is determined for both the peptide-treated and vehicle-treated samples, and the thermal shift (ΔTm) is calculated.
Conclusion
The identification of the intracellular target of a cyclic peptide is a multifaceted process that requires a combination of robust discovery techniques and rigorous validation assays. While the specific target of this compound is not yet publicly known, the methodologies outlined in this guide provide a clear and comprehensive roadmap for researchers to successfully deconvolve the targets of their own cyclic peptides of interest. By employing a systematic and multi-pronged approach, the scientific community can continue to unlock the full therapeutic potential of this promising class of molecules.
References
- 1. Cyclic Peptides as Drugs for Intracellular Targets: The Next Frontier in Peptide Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 5. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
In Vivo Validation of Antimicrobial Peptide Action: A Comparative Guide to cyclo[RRRWFW] and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo mechanism of action of the synthetic cyclic peptide, cyclo[RRRWFW] (cWFW), with established antimicrobial agents, colistin (B93849) and daptomycin (B549167). Due to the lack of publicly available in vivo data for a peptide with the exact sequence "cycFWRPW," this guide focuses on the well-documented and structurally related cyclic peptide, cWFW. The information presented is supported by experimental data from in vitro and in vivo studies, primarily utilizing the zebrafish (Danio rerio) embryo model.
Mechanism of Action: A Tale of Two Membranes
The primary mechanism of action for cWFW and its comparators involves disruption of the bacterial cell membrane. However, the specific interactions and resulting downstream effects differ significantly.
cyclo[RRRWFW] (cWFW): This small, cationic cyclic hexapeptide exhibits a unique mode of action that does not rely on forming pores in the bacterial membrane. Instead, its primary target is the cytoplasmic membrane, where it interacts with specific lipid components.[1] Structural and mechanistic studies have shown that cWFW leads to a significant reduction in cell membrane fluidity.[1] This is achieved through the clustering of anionic lipids and the segregation of membrane proteins, ultimately causing a severe dysregulation of membrane functions and leading to bacterial cell autolysis.[1] The interaction is particularly strong with cardiolipin (B10847521) (CL) and lipopolysaccharides (LPS) in Gram-negative bacteria, suggesting a targeted disruption of lipid domains crucial for bacterial membrane organization.[1][2]
Colistin (Polymyxin E): As a polycationic peptide, colistin's mechanism begins with an electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This initial binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. Subsequently, colistin interacts with the inner membrane, causing a loss of permeability and leakage of cytoplasmic contents, ultimately resulting in cell death.
Daptomycin: This cyclic lipopeptide antibiotic exerts its bactericidal effect on Gram-positive bacteria in a calcium-dependent manner. Upon binding to calcium, daptomycin undergoes a conformational change that facilitates its insertion into the bacterial cell membrane. This insertion leads to the formation of ion channels, causing membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, culminating in bacterial cell death.
Comparative Performance Data
The following tables summarize the available quantitative data for cWFW and its comparators. The in vivo data is primarily derived from studies using the zebrafish embryo model, a powerful tool for assessing both toxicity and efficacy of antimicrobial compounds.
| Antimicrobial Agent | Target Organism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| cyclo[RRRWFW] (cWFW) | Escherichia coli (Gram-negative) | 3.1 | [2] |
| Bacillus subtilis (Gram-positive) | 1.6 - 6.3 | [2] | |
| Colistin | Gram-negative bacteria | Varies by species (e.g., E. coli: 0.25-2) | N/A |
| Daptomycin | Gram-positive bacteria | Varies by species (e.g., S. aureus: 0.25-1) | N/A |
Table 1: In Vitro Antimicrobial Activity. This table presents the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antimicrobial Agent | Animal Model | Toxicity Metric | Value | Reference(s) |
| cyclo[RRRWFW] (cWFW) | Zebrafish Embryo | Cytotoxicity | Relatively low toxicity observed at 20 µM | [3] |
| Colistin | Zebrafish Embryo | LC50 (96 hours) | 3.0 µM (3.5 mg/L) | |
| Daptomycin | Zebrafish Embryo | - | No specific LC50 value found; used in infection models | [4] |
Table 2: In Vivo Toxicity. This table summarizes the available toxicity data for the compared antimicrobial agents in the zebrafish embryo model. LC50 represents the lethal concentration that causes death in 50% of the test subjects.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of action for cyclo[RRRWFW] (cWFW).
Caption: Experimental workflow for in vivo toxicity testing in zebrafish embryos.
Caption: Experimental workflow for in vivo efficacy testing in a zebrafish embryo infection model.
Experimental Protocols
In Vitro Antimicrobial Activity Assay (MIC Determination)
-
Preparation of Peptide Solutions: Prepare stock solutions of the antimicrobial peptides in an appropriate solvent (e.g., sterile water or DMSO). Serially dilute the stock solutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar (B569324) plates. Inoculate a single colony into MHB and incubate until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm of 0.4-0.6). Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted peptides. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
In Vivo Toxicity Assay in Zebrafish Embryos
-
Zebrafish Husbandry and Egg Collection: Maintain adult zebrafish and collect freshly fertilized eggs. Raise the embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C.
-
Exposure: At a specific developmental stage (e.g., 4 hours post-fertilization, hpf), place embryos in a 96-well plate (one embryo per well) containing E3 medium with varying concentrations of the test peptide. Include a vehicle control group.
-
Incubation and Observation: Incubate the embryos at 28.5°C for a defined period (e.g., up to 96 or 120 hpf). At regular intervals (e.g., every 24 hours), observe the embryos under a stereomicroscope for lethal and sublethal endpoints, including mortality, hatching rate, heart rate, and any morphological abnormalities.
-
Data Analysis: Calculate the LC50 value, the concentration of the peptide that causes mortality in 50% of the embryos, at the final time point.
In Vivo Efficacy Assay in a Zebrafish Embryo Infection Model
-
Zebrafish Embryo Preparation: Raise zebrafish embryos to 2 days post-fertilization (dpf). Anesthetize the embryos using tricaine.
-
Bacterial Infection: Microinject a defined dose of a pathogenic bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) into the circulation of the zebrafish embryos, typically via the caudal vein or the duct of Cuvier.
-
Antimicrobial Treatment: At a set time post-infection (e.g., 1-2 hours), administer the antimicrobial peptide via intravenous microinjection.
-
Monitoring and Data Collection: Incubate the infected and treated embryos at an appropriate temperature (e.g., 30°C). Monitor the survival of the embryos over a period of 48-72 hours. At specific time points, a subset of embryos can be euthanized and homogenized to determine the bacterial burden by plating serial dilutions and counting CFUs.
-
Data Analysis: Compare the survival curves and bacterial loads between the treated and control groups to determine the in vivo efficacy of the antimicrobial peptide.
References
- 1. In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of "cycFWRPW": A Procedural Guide
Disclaimer: The identifier "cycFWRPW" does not correspond to a recognized chemical substance in standard databases. The following guide provides a general framework for the proper disposal of a novel or unidentified chemical compound within a research or drug development laboratory. It is imperative to characterize the waste material and consult with your institution's Environmental Health and Safety (EH&S) department before proceeding with any disposal protocol.
The cornerstone of laboratory safety is the meticulous management and disposal of chemical waste. For novel or uncharacterized substances, a conservative approach that assumes high hazard is essential to ensure the safety of personnel and protect the environment.
Protocol for Unidentified Chemical Waste Disposal
This protocol outlines the critical steps for characterizing and preparing an unknown chemical substance, referred to here as "this compound," for disposal.
Step 1: Hazard Identification and Characterization The initial and most critical phase is to gather all available information about the substance.
-
Review Synthesis Records: Examine the reaction scheme, reactants, and potential byproducts. This can provide insight into the likely chemical class and reactivity.
-
Consult Analytical Data: Use data from techniques like Mass Spectrometry, NMR, or FTIR to help identify the compound or its functional groups.
-
Assess Physical Properties: Note the physical state (solid, liquid, gas), color, and odor (with extreme caution).
-
Assume Highest Hazard: In the absence of definitive data, the substance must be treated as a hazardous waste.[1] This includes considering it flammable, corrosive, reactive, and toxic.
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous reactions.[2] Never mix different types of chemical waste.[2]
-
Isolate the Unknown: Keep "this compound" waste separate from all other waste streams.
-
Follow General Segregation Rules: Do not mix acids with bases, or oxidizers with organic materials.[2] Halogenated and non-halogenated solvent wastes should also be kept separate.[3]
Step 3: Container Selection and Labeling The container used for waste must be appropriate for its contents and clearly labeled.
-
Container Compatibility: The container must be made of a material compatible with the waste and be in good condition with no leaks or cracks. If the original container is failing, transfer the waste to a new, suitable container.
-
Labeling: Every waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The complete chemical name(s) if known. For "this compound," list potential components or "Unidentified Research Chemical." Chemical abbreviations are not acceptable.
-
The date when waste was first added to the container (accumulation start date).
-
The primary hazards (e.g., Flammable, Corrosive, Toxic).
-
The name of the principal investigator or lab contact.
-
Step 4: Storage and Internal Logistics Store waste safely pending collection by disposal experts.
-
Designated Storage Area: Keep waste containers in a designated, well-ventilated, and secure area.
-
Secondary Containment: Store containers in secondary containment trays to catch any potential leaks.
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.
Step 5: Arranging for Professional Disposal Disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EH&S: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety department. Provide them with all available information on the substance.
-
Do Not Use Drains or Regular Trash: Never pour hazardous chemicals down the sink or dispose of them in the regular trash.
Data Summary: Common Laboratory Waste Categories
To facilitate proper segregation, the following table summarizes common chemical waste streams and their handling requirements.
| Waste Category | Primary Hazards | Recommended Container |
| Halogenated Solvents | Toxic, Potential Carcinogen | Glass or designated plastic carboy (often white) |
| Non-Halogenated Solvents | Flammable, Irritant | Glass or designated plastic carboy (often blue) |
| Aqueous Acidic Waste | Corrosive | Glass or heavy-duty plastic (HDPE) |
| Aqueous Basic Waste | Corrosive, Irritant | Glass or heavy-duty plastic (HDPE) |
| Solid Chemical Waste | Varies (Toxic, Reactive) | Labeled, sealed container (e.g., bucket with lid) |
| Contaminated Sharps | Puncture Hazard, Biohazard, Chemical Hazard | Puncture-resistant sharps container |
| Unidentified Waste | Assume All Hazards | Chemically resistant glass container with secure cap |
Procedural and Logical Diagrams
The following diagrams illustrate the decision-making process for chemical waste disposal and the established hierarchy for waste management.
Caption: Workflow for proper laboratory chemical waste disposal.
Caption: The hierarchy of waste management practices.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
